RBx-0597
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H20F2N4O2 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(2S,4S)-4-fluoro-1-[2-[[(1S,5R)-3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexan-6-yl]amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C19H20F2N4O2/c20-12-3-1-11(2-4-12)19(27)24-9-15-16(10-24)18(15)23-7-17(26)25-8-13(21)5-14(25)6-22/h1-4,13-16,18,23H,5,7-10H2/t13-,14-,15-,16+,18?/m0/s1 |
InChI-Schlüssel |
RWFPPHFEFUKAQS-RDEFKLACSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Potentially Related Compounds: (S,S)-Reboxetine and URB597
Disclaimer: The compound "RBx-0597" is not a recognized identifier in publicly available scientific literature or databases. It is possible that this is an internal development code or a typographical error. Based on search results, two plausible candidates for the intended topic are (S,S)-Reboxetine , often abbreviated as (S,S)-RBX in clinical trials, and URB597 . This guide provides a comprehensive technical overview of both compounds to address the query as thoroughly as possible.
Part 1: (S,S)-Reboxetine (Esreboxetine)
(S,S)-Reboxetine , also known as esreboxetine, is the (S,S)-enantiomer of reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1] It has been investigated for the treatment of fibromyalgia and major depressive disorder.[2][3] The (S,S)-enantiomer is considered the more potent and selective of the two enantiomers of reboxetine.[1][4]
Mechanism of Action
(S,S)-Reboxetine is a selective inhibitor of the norepinephrine transporter (NET).[1] By blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, it increases the concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[5][6] This modulation of noradrenergic pathways is believed to be the basis for its therapeutic effects in conditions like fibromyalgia, where altered norepinephrine levels are implicated in pain processing and mood regulation.[1][7] (S,S)-Reboxetine has a low affinity for other neurotransmitter transporters and receptors, contributing to its selective pharmacological profile.[8]
Quantitative Data
Table 1: Pharmacokinetic Parameters of Reboxetine in Humans
| Parameter | Value | Reference |
| Bioavailability | ≥94% | [9] |
| Protein Binding | 97-98% | [9] |
| Elimination Half-life | 12-12.5 hours | [9] |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [4] |
| Metabolism | Hepatic (CYP3A4-mediated) | [9] |
| Excretion | Renal (78%; 9-10% unchanged) | [9] |
Table 2: Clinical Trial Efficacy Data for Esreboxetine in Fibromyalgia
| Study Phase | Primary Endpoint | Result | Reference |
| Phase 3 | Pain Reduction | Met primary endpoint, statistically significant improvement vs. placebo | [3][10] |
| Phase 2 | Overall Improvement in Fibromyalgia Symptoms | Met primary endpoint, statistically significant improvement vs. placebo | [3][10] |
Experimental Protocols
Norepinephrine Transporter (NET) Inhibition Assay (Label-free High-Throughput Screening)
This protocol describes a label-free, impedance-based high-throughput screening assay to identify inhibitors of the norepinephrine transporter.
-
Cell Culture: HEK293 cells stably expressing the human norepinephrine transporter (hNET) are cultured in a suitable medium (e.g., DMEM with 10% FBS) and maintained at 37°C in a 5% CO2 incubator.
-
Cell Plating: Cells are seeded into 96-well E-plates at an appropriate density and allowed to grow overnight.
-
Cell Pretreatment: For inhibitor testing, cells are pretreated with varying concentrations of the test compound (e.g., (S,S)-Reboxetine) or a known NET inhibitor (e.g., nisoxetine) for 1 hour. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Cell Stimulation: After pretreatment, cells are stimulated with a submaximal concentration (EC20) of norepinephrine (e.g., 1 µM).
-
Impedance Measurement: Cellular impedance is measured in real-time using a specialized plate reader. Impedance changes are recorded every 15 seconds for the first 25 minutes and then every minute for a total of 30 minutes post-stimulation.
-
Data Analysis: The change in impedance in response to norepinephrine is measured. The inhibitory potency of the test compounds is determined by quantifying the reduction in the norepinephrine-induced impedance change. IC50 values are calculated from the concentration-response curves.[11]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of (S,S)-Reboxetine at the noradrenergic synapse.
Part 2: URB597
URB597 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[12][13] It has been extensively studied in preclinical models for its potential therapeutic effects in pain, inflammation, and anxiety.[14][15]
Mechanism of Action
URB597 exerts its effects by inhibiting FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other fatty acid amides.[16] By inhibiting FAAH, URB597 increases the levels of anandamide in the brain and peripheral tissues.[17] This leads to enhanced activation of cannabinoid receptors (CB1 and CB2) and potentially other targets like TRPV1 channels, resulting in analgesic, anxiolytic, and anti-inflammatory effects.[15][18] This indirect modulation of the endocannabinoid system is thought to offer therapeutic benefits while potentially avoiding the psychotropic side effects associated with direct CB1 receptor agonists.[19]
Quantitative Data
Table 3: In Vitro Inhibitory Potency of URB597 against FAAH
| Enzyme Source | IC50 Value | Reference |
| Human Liver Microsomes | 3 nM | [12] |
| Rat Brain Membranes | 5 nM | [12] |
| Rat Brain Membranes | 4.6 nM | [13][20] |
| Intact Neurons | 0.5 nM | [20] |
Table 4: In Vivo Efficacy of URB597 in a Rat Model of Inflammatory Pain (CFA-induced)
| Dose (i.p.) | Effect on Mechanical Allodynia | Effect on Thermal Hyperalgesia | Reference |
| 0.3 mg/kg | Significant reduction | Significant reduction | [14][21] |
Experimental Protocols
FAAH Inhibition Assay (Fluorescence-based High-Throughput Screening)
This protocol outlines a fluorescence-based high-throughput screening (HTS) assay for identifying FAAH inhibitors.
-
Materials and Reagents:
-
Enzyme: Recombinant human FAAH
-
Substrate: Arachidonyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA)
-
Test Compound: URB597 (or other potential inhibitors)
-
Positive Control: A known FAAH inhibitor
-
Negative Control: DMSO (vehicle)
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA
-
Plates: Black, flat-bottom 384-well microtiter plates
-
-
Assay Protocol:
-
Compound Plating: Prepare stock solutions of test compounds and controls in DMSO. Dispense a small volume (e.g., 200 nL) of each solution into the wells of a 384-well plate using an automated liquid handler.
-
Enzyme Addition: Prepare a working solution of FAAH in the assay buffer. Add a defined volume (e.g., 10 µL) of the FAAH solution to all wells.
-
Pre-incubation: Mix the plate and incubate for a set period (e.g., 15 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
Substrate Addition and Reaction Initiation: Prepare a working solution of the AAMCA substrate in the assay buffer. Add a defined volume (e.g., 10 µL) to all wells to start the enzymatic reaction.
-
Fluorescence Reading: Immediately begin reading the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) at regular intervals for a specified duration (e.g., 30 minutes) using a fluorescence microplate reader.
-
-
Data Analysis: The rate of increase in fluorescence, which corresponds to FAAH activity, is calculated for each well. The percent inhibition for each test compound is determined relative to the positive and negative controls. IC50 values are then calculated from concentration-response curves.[22]
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of FAAH inhibition by URB597 and a corresponding experimental workflow.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. AXS-14 - Axsome Therapeutics [axsome.com]
- 4. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Evaluation of reboxetine, a noradrenergic antidepressant, for the treatment of fibromyalgia and chronic low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reboxetine - Wikipedia [en.wikipedia.org]
- 10. pfizer.com [pfizer.com]
- 11. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of the fatty acid amide hydrolase inhibitor URB597 on pain-stimulated and pain-depressed behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apexbt.com [apexbt.com]
- 21. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
RBx-0597: A Technical Guide on its Mechanism of Action as a Dipeptidyl Peptidase-IV Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RBx-0597 is a potent, selective, and slow-binding competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial in glucose homeostasis.[1][2] This technical guide delineates the mechanism of action of this compound, presenting key preclinical data, experimental methodologies, and associated signaling pathways. The information herein is based on published pharmacological studies of this compound, positioning it as a potential therapeutic agent for type 2 diabetes.[2]
Core Mechanism of Action: DPP-IV Inhibition
The primary mechanism of action of this compound is the inhibition of the enzyme dipeptidyl peptidase-IV (DPP-IV).[1][2] DPP-IV is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By inhibiting DPP-IV, this compound prolongs the activity of these incretins.[2][3] This leads to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and consequently, improved glycemic control.[2][3] Kinetic analyses have characterized this compound as a competitive and slow-binding inhibitor of DPP-IV.[2]
Signaling Pathway
Caption: Mechanism of action of this compound via DPP-IV inhibition.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency of this compound
| Target Enzyme | Species | IC₅₀ (nM) |
| DPP-IV | Human | 32 |
| DPP-IV | Mouse | 31 |
| DPP-IV | Rat | 39 |
Data sourced from Singh S, et al. Eur J Pharmacol. 2011.[1]
Table 2: In Vitro Selectivity Profile of this compound
| Enzyme | Selectivity Fold vs. DPP-IV |
| Dipeptidyl Peptidase-8 (DPP-8) | 150-300 |
| Dipeptidyl Peptidase-9 (DPP-9) | 150-300 |
| Other Proline-Specific Proteases | >200-2000 |
Data sourced from Singh S, et al. Eur J Pharmacol. 2011.[2]
Table 3: In Vivo Efficacy in ob/ob Mice (10 mg/kg dose)
| Parameter | Result | Duration |
| Plasma DPP-IV Activity Inhibition | Up to 50% | 8 hours post-dose |
| Glucose Lowering Effect (AUC of Δ blood glucose) | ~25% reduction | Sustained up to 12 hours |
| Active GLP-1 Levels | Significantly Increased | - |
| Insulin Levels | Significantly Increased | - |
Data sourced from Singh S, et al. Eur J Pharmacol. 2011.[2]
Table 4: Pharmacokinetic Profile in Wistar Rats
| Parameter | Value | Unit |
| Oral Bioavailability (Foral) | 65 | % |
| Plasma Clearance | 174 | ml/min/kg |
| Cmax | 292 | ng/ml |
| T1/2 | 0.28 | h |
| Tmax | 0.75 | h |
| Vss | 4.13 | L/kg |
Data sourced from Singh S, et al. Eur J Pharmacol. 2011.[2]
Experimental Protocols
Detailed methodologies for the key experiments are outlined below, based on the available literature.
In Vitro DPP-IV Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against DPP-IV from different species.
-
Enzyme Source: Plasma from humans, mice, and rats.
-
Procedure:
-
Human, mouse, or rat plasma is incubated with a fluorescently labeled DPP-IV substrate.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the fluorescence of the product is measured using a plate reader.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Selectivity Profiling
-
Objective: To assess the selectivity of this compound for DPP-IV over other related proteases.
-
Enzymes: Dipeptidyl Peptidase-8 (DPP-8), Dipeptidyl Peptidase-9 (DPP-9), and other proline-specific proteases.
-
Procedure:
-
Similar to the DPP-IV inhibition assay, enzymatic assays are performed for each of the other proteases.
-
The inhibitory activity of this compound against these enzymes is determined.
-
The IC₅₀ values for the other proteases are compared to the IC₅₀ for DPP-IV to calculate the selectivity fold.
-
In Vivo Efficacy in a Type 2 Diabetes Model (ob/ob mice)
-
Objective: To evaluate the anti-hyperglycemic effects of this compound in a relevant animal model of type 2 diabetes.
-
Animal Model: ob/ob mice, which are genetically obese and exhibit characteristics of type 2 diabetes.
-
Procedure:
-
A cohort of ob/ob mice is administered a single oral dose of this compound (e.g., 10 mg/kg).
-
Blood samples are collected at various time points post-dose to measure plasma DPP-IV activity.
-
An oral glucose tolerance test (OGTT) is performed, where blood glucose levels are monitored over time after a glucose challenge. The area under the curve (AUC) for the change in blood glucose is calculated.
-
Plasma levels of active GLP-1 and insulin are measured to confirm the mechanism of action.
-
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a novel dipeptidyl peptidase-IV inhibitor with potent and selective activity demonstrated in preclinical models.[2] Its mechanism of action, centered on the potentiation of the incretin pathway, leads to significant anti-hyperglycemic effects.[2] The favorable pharmacokinetic profile, including good oral bioavailability in rats, suggests its potential for further development as a therapeutic agent for the management of type 2 diabetes.[2] This guide provides a comprehensive overview of the foundational data for this compound, intended to support further research and development efforts.
References
An In-depth Technical Guide on the Core Target of RBx-0597
Notice: Information regarding the specific molecular target and associated data for the compound designated as RBx-0597 is not currently available in the public domain. Extensive searches of scientific literature, patent databases, and clinical trial registries did not yield any specific information for a compound with this identifier.
This lack of publicly available information suggests several possibilities:
-
Early-Stage Development: this compound may be a compound in the very early stages of preclinical development. During this phase, information is often proprietary and not disclosed publicly until intellectual property is secured or significant research milestones are reached.
-
Internal Designation: The identifier "this compound" might be an internal codename used within a pharmaceutical company (historically, "RBx" was a prefix for compounds from Ranbaxy Laboratories). Such internal designations are often not used in external publications or public disclosures.
-
Incorrect Identifier: There is a possibility that the identifier "this compound" is incorrect or contains a typographical error. Similar-sounding or structured identifiers may exist for different compounds.
-
Discontinued (B1498344) Program: The research program for this compound may have been discontinued before any information was publicly disclosed.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
For professionals seeking information on this compound, the following steps are recommended:
-
Verify the Compound Identifier: Double-check the source of the "this compound" designation to ensure its accuracy.
-
Consult Internal Documentation: If this compound identifier was encountered within a corporate or institutional setting, consult internal databases, project reports, or colleagues for further details.
-
Monitor Scientific and Patent Literature: If the compound is in active development, information may become available in the future through scientific publications or patent applications. Setting up alerts in relevant databases for the keyword "this compound" could be beneficial.
Without the identification of the target protein for this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Should information regarding this compound become publicly available, a comprehensive technical guide could be developed.
RBx-0597: A Technical Guide to its Core Biological Pathway and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
RBx-0597 is a novel, potent, and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor investigated for the treatment of type 2 diabetes.[1] This technical guide provides an in-depth overview of the core biological pathway of this compound, its mechanism of action, and a summary of its pharmacological profile. The document includes a compilation of key quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the signaling pathway and experimental workflows.
Core Biological Pathway: DPP-IV Inhibition
The primary mechanism of action of this compound is the competitive and slow-binding inhibition of the enzyme dipeptidyl peptidase-IV (DPP-IV).[1] DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1]
By inhibiting DPP-IV, this compound prevents the degradation of active GLP-1 and GIP, leading to their increased plasma concentrations.[1] This enhancement of incretin levels results in several downstream effects that contribute to improved glycemic control:
-
Glucose-Dependent Insulin (B600854) Secretion: Increased active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.
-
Suppression of Glucagon (B607659) Secretion: Elevated GLP-1 levels suppress the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[1]
-
Delayed Gastric Emptying: GLP-1 can also slow gastric emptying, leading to a more gradual absorption of glucose from the gut.
This overall mechanism leads to a reduction in blood glucose levels, particularly in the postprandial state.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro DPP-IV Inhibitory Activity of this compound [1]
| Enzyme Source | IC₅₀ (nM) |
| Human Plasma DPP-IV | 32 |
| Mouse Plasma DPP-IV | 31 |
| Rat Plasma DPP-IV | 39 |
Table 2: Selectivity of this compound [1]
| Protease | Selectivity Fold (over DPP-IV) |
| Dipeptidyl Peptidase 8 (DPP-8) | 150-300 fold |
| Dipeptidyl Peptidase 9 (DPP-9) | 150-300 fold |
| Other Proline-Specific Proteases | >200-2000 fold |
Table 3: In Vivo Efficacy of this compound in ob/ob Mice (10 mg/kg) [1]
| Parameter | Observation | Duration |
| Plasma DPP-IV Activity Inhibition | Up to 50% | 8 hours |
| Glucose Lowering Effect (Δ Blood Glucose AUC) | ~25% reduction | Up to 12 hours |
| Active GLP-1 Levels | Significantly increased | Not specified |
| Insulin Levels | Significantly increased | Not specified |
Table 4: Pharmacokinetic Profile of this compound in Wistar Rats [1]
| Parameter | Value |
| Plasma Clearance (CL) | 174 ml/min/kg |
| Maximum Concentration (Cmax) | 292 ng/ml |
| Half-life (T₁/₂) | 0.28 h |
| Time to Maximum Concentration (Tmax) | 0.75 h |
| Volume of Distribution (Vss) | 4.13 L/kg |
| Oral Bioavailability (F_oral) | 65% |
Experimental Protocols
The following sections detail representative methodologies for the key experiments used to characterize DPP-IV inhibitors like this compound.
In Vitro DPP-IV Inhibition Assay
This protocol describes a common fluorescence-based assay to determine the in vitro potency of a test compound against DPP-IV.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
Human, mouse, or rat plasma (as a source of DPP-IV)
-
DPP-IV fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the plasma (enzyme source) to each well.
-
Add the serially diluted test compound to the respective wells. Include wells with vehicle control (no inhibitor) and blank (no enzyme).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the DPP-IV substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals (kinetic assay) or after a fixed incubation period (endpoint assay) using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Experimental Workflow: In Vitro DPP-IV Inhibition Assay
Oral Glucose Tolerance Test (OGTT) in a Murine Model
This protocol outlines a standard procedure to assess in vivo glucose tolerance in a diabetic mouse model (e.g., ob/ob mice).
Objective: To evaluate the effect of a test compound on glucose excursion following an oral glucose challenge.
Materials:
-
Diabetic mice (e.g., ob/ob mice)
-
Test compound (e.g., this compound) formulated in a suitable vehicle
-
Glucose solution (e.g., 2 g/kg)
-
Blood glucose meter and test strips
-
Oral gavage needles
Procedure:
-
Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer the test compound or vehicle orally at a specified dose (e.g., 10 mg/kg).
-
After a defined period (e.g., 30-60 minutes), administer a glucose solution orally via gavage.
-
Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time for both the treated and vehicle control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.
Measurement of Active GLP-1 and Insulin
This protocol describes the general steps for quantifying active GLP-1 and insulin levels from plasma samples obtained during in vivo studies.
Objective: To measure the levels of active GLP-1 and insulin in plasma following treatment with a test compound.
Materials:
-
Plasma samples collected from in vivo studies (e.g., OGTT)
-
DPP-IV inhibitor cocktail (to prevent ex vivo degradation of GLP-1)
-
Commercially available ELISA or multiplex assay kits for active GLP-1 and insulin
-
Microplate reader
Procedure:
-
Collect blood samples at desired time points into tubes containing an anticoagulant and a DPP-IV inhibitor.
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Thaw the plasma samples on ice.
-
Perform the ELISA or multiplex assay according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with detection antibodies.
-
Adding a substrate to generate a colorimetric or chemiluminescent signal.
-
-
Read the absorbance or luminescence using a microplate reader.
-
Calculate the concentrations of active GLP-1 and insulin in the samples by comparing their signals to the standard curve.
Conclusion
This compound is a potent and selective DPP-IV inhibitor with a well-defined mechanism of action that leads to improved glycemic control in preclinical models of type 2 diabetes.[1] Its pharmacological profile, characterized by significant in vitro potency, high selectivity, and favorable in vivo efficacy and pharmacokinetics, suggests its potential as a therapeutic agent for the management of type 2 diabetes.[1] The experimental protocols detailed in this guide provide a framework for the evaluation of similar DPP-IV inhibitors.
References
RBx-0597: A Potent and Selective Dipeptidyl Peptidase-IV Inhibitor for Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
RBx-0597 is a potent, selective, and competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in the regulation of incretin (B1656795) hormones. By preventing the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), this compound enhances glucose-dependent insulin (B600854) secretion, making it a promising therapeutic agent for the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacological properties, and key experimental protocols related to this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the chemical name (2S,4S)-4-Fluoro-1-[2-[[(1a,5a,6a)-3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hex-6-yl]amino]acetyl]-2-pyrrolidinecarbonitrile. Its chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 929105-33-9 |
| Molecular Formula | C₁₉H₂₀F₂N₄O₂ |
| Molecular Weight | 374.38 g/mol |
| IUPAC Name | (2S,4S)-4-Fluoro-1-[2-[[(1a,5a,6a)-3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hex-6-yl]amino]acetyl]-2-pyrrolidinecarbonitrile |
| SMILES String | F[C@H]1C--INVALID-LINK--N(C1)C(=O)CN[C@@H]2[C@H]3CN(C[C@@H]23)C(=O)c4ccc(F)cc4 |
| InChI Key | RWFPPHFEFUKAQS-YXISZKLHSA-N |
| Solubility | Soluble in water (2 mg/mL) |
| Storage | -20°C, desiccated |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the serine protease DPP-IV. DPP-IV is responsible for the inactivation of incretin hormones, primarily GLP-1 and GIP, by cleaving their N-terminal dipeptides. By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1 and GIP.
Elevated active GLP-1 levels lead to several downstream effects that contribute to glycemic control:
-
Stimulation of glucose-dependent insulin secretion: GLP-1 binds to its receptor (GLP-1R) on pancreatic β-cells, leading to increased insulin synthesis and release in response to high blood glucose levels.
-
Suppression of glucagon (B607659) secretion: GLP-1 acts on pancreatic α-cells to inhibit the release of glucagon, a hormone that raises blood glucose levels.
-
Delayed gastric emptying: GLP-1 slows the rate at which food moves from the stomach to the small intestine, which helps to reduce postprandial glucose excursions.
-
Promotion of β-cell health: Preclinical studies suggest that GLP-1 can promote β-cell proliferation and inhibit apoptosis.
The signaling pathway initiated by GLP-1 receptor activation involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which ultimately leads to the potentiation of glucose-stimulated insulin secretion.
Pharmacological Data
In Vitro Inhibitory Activity
This compound is a potent inhibitor of DPP-IV across multiple species. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Enzyme Source | IC₅₀ (nM) |
| Human Plasma DPP-IV | 32 |
| Mouse Plasma DPP-IV | 31 |
| Rat Plasma DPP-IV | 39 |
In Vitro Selectivity Profile
This compound exhibits significant selectivity for DPP-IV over other related dipeptidyl peptidases, which is a critical factor for a favorable safety profile.
| Enzyme | Selectivity (fold vs. DPP-IV) |
| DPP-8 | >150 |
| DPP-9 | >300 |
| Other Proline-Specific Proteases | >200 - >2000 |
Pharmacokinetic Profile
Pharmacokinetic studies in Wistar rats following oral administration of this compound at 10 mg/kg revealed the following parameters.
| Parameter | Value |
| Cₘₐₓ (ng/mL) | 292 |
| Tₘₐₓ (h) | 0.75 |
| T₁/₂ (h) | 0.28 |
| AUC (ng·h/mL) | Not Reported |
| Oral Bioavailability (F%) | 65 |
| Plasma Clearance (mL/min/kg) | 174 |
| Volume of Distribution (Vₛₛ, L/kg) | 4.13 |
Experimental Protocols
DPP-IV Enzyme Inhibition Assay
This protocol outlines a continuous fluorometric assay to determine the in vitro potency of this compound against DPP-IV.
Materials:
-
Human recombinant DPP-IV or plasma from human, mouse, or rat.
-
This compound (or other test inhibitors).
-
H-Gly-Pro-AMC (Substrate).
-
Assay Buffer: 50 mM HEPES, 80 mM MgCl₂, 140 mM NaCl, 1% BSA, pH 7.8.
-
25% Acetic Acid (Stop Solution).
-
96-well black microplate.
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm).
Procedure:
-
Prepare serial dilutions of this compound in 1% DMSO.
-
In a 96-well black microplate, add 10 µL of the enzyme source (e.g., human plasma or 10 ng of human recombinant DPP-IV).
-
Add 10 µL of the this compound dilutions or 1% DMSO (for vehicle control) to the respective wells.
-
Incubate the plate for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of 1 mM H-Gly-Pro-AMC to each well (final concentration 40 µM).
-
Incubate for 20 minutes at 25°C.
-
Stop the reaction by adding 50 µL of 25% acetic acid.
-
Measure the fluorescence of the released AMC at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.
Selectivity Assays
To determine the selectivity of this compound, similar enzymatic assays are performed using other dipeptidyl peptidases such as DPP-8 and DPP-9.
Materials:
-
Recombinant human DPP-8 and DPP-9.
-
This compound.
-
H-Gly-Pro-AMC (Substrate).
-
Assay Buffer: 50 mM HEPES, 80 mM MgCl₂, 140 mM NaCl, 1% BSA, pH 7.8.
-
Other specific substrates and buffers for other proteases if necessary (e.g., Z-Gly-Pro-AMC for Prolyl Carboxypeptidase).
Procedure:
-
The assay is performed similarly to the DPP-IV inhibition assay.
-
Incubate 10 µg of the respective enzyme supernatant (DPP-8 or DPP-9) with or without different concentrations of this compound.
-
Initiate the reaction with 40 µM H-Gly-Pro-AMC.
-
Incubate for 30 minutes at 25°C.
-
Measure the fluorescence as described for the DPP-IV assay.
-
Calculate the IC₅₀ values for each enzyme and determine the selectivity by dividing the IC₅₀ for the off-target enzyme by the IC₅₀ for DPP-IV.
Safety and Toxicology
As of the latest available information, specific preclinical and clinical safety and toxicity data for this compound have not been extensively published in the public domain. However, the safety profile of the DPP-IV inhibitor class of drugs has been well-characterized.
General Safety Profile of DPP-IV Inhibitors:
-
Low Risk of Hypoglycemia: DPP-IV inhibitors have a glucose-dependent mechanism of action, which translates to a low risk of hypoglycemia when used as monotherapy.[1][2]
-
Weight Neutral: This class of drugs is generally not associated with significant weight gain or loss.[2]
-
Adverse Events: Commonly reported adverse events in clinical trials include nasopharyngitis, headache, and upper respiratory tract infections.[3] More serious but less common concerns that have been investigated include:
-
Pancreatitis: Some post-marketing reports have suggested a potential association between DPP-IV inhibitor use and pancreatitis, though a causal relationship has not been definitively established.[4][5]
-
Heart Failure: An increased risk of hospitalization for heart failure has been observed with some, but not all, DPP-IV inhibitors.[3]
-
Joint Pain: Severe and disabling joint pain has been reported in some patients taking DPP-IV inhibitors.[5]
-
Hypersensitivity Reactions: Serious allergic reactions, including anaphylaxis and angioedema, have been reported.[4]
-
It is crucial for any drug development program for this compound to include a comprehensive preclinical and clinical safety and toxicology evaluation to characterize its specific safety profile.
Conclusion
This compound is a potent and selective inhibitor of DPP-IV with a promising pharmacokinetic profile in preclinical models. Its mechanism of action, centered on the enhancement of the incretin system, positions it as a valuable candidate for the treatment of type 2 diabetes. The experimental protocols provided in this guide offer a foundation for further research and development of this compound. Future studies should focus on a thorough evaluation of its long-term efficacy and a comprehensive characterization of its safety and toxicology profile in clinical settings.
References
- 1. Clinical effects of exposure to DPP-4 inhibitors as reported to the National Poison Data System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Safety of dipeptidyl peptidase 4 inhibitors: a perspective review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
RBx-0597: A Technical Guide to its Discovery, Biological Activity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
RBx-0597 is a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in the regulation of glucose homeostasis. This document provides a comprehensive technical overview of the discovery, in vitro and in vivo pharmacological profile, and a proposed synthetic route for this compound. The data presented herein supports its potential as a therapeutic agent for the treatment of type 2 diabetes.[1][2][3]
Discovery and Rationale
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in inactivating the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][4] These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells. By inhibiting DPP-IV, the active levels of GLP-1 and GIP are increased, leading to improved glycemic control.[2][4] this compound was discovered as a novel, potent, and selective inhibitor of DPP-IV with the potential for development as an oral anti-diabetic agent.[2][3]
Biological Activity
In Vitro Potency and Selectivity
This compound demonstrates potent inhibitory activity against DPP-IV from multiple species. Kinetic analysis has revealed that this compound is a competitive and slow-binding inhibitor of the enzyme.[2]
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (nM) |
| DPP-IV | Human | 32[1][2] |
| DPP-IV | Mouse | 31[1][2] |
| DPP-IV | Rat | 39[1][2] |
Furthermore, this compound exhibits significant selectivity for DPP-IV over other related proteases, which is a critical attribute for minimizing off-target effects.
Table 2: Selectivity Profile of this compound
| Protease | Selectivity (fold vs. DPP-IV) |
| Dipeptidyl Peptidase 8 (DPP-8) | 150-300[2] |
| Dipeptidyl Peptidase 9 (DPP-9) | 150-300[2] |
| Other Proline-Specific Proteases | >200-2000[2] |
In Vivo Efficacy
The anti-hyperglycemic effects of this compound were evaluated in a diet-induced obese (ob/ob) mouse model of type 2 diabetes.
Table 3: In Vivo Pharmacodynamic Effects of this compound in ob/ob Mice (10 mg/kg)
| Parameter | Effect | Duration |
| Plasma DPP-IV Activity Inhibition | Up to 50% | 8 hours post-dose[2] |
| Glucose Excursion (AUC) | ~25% reduction | Sustained for 12 hours[2] |
| Active GLP-1 Levels | Significantly increased | Not specified |
| Insulin Levels | Significantly increased | Not specified |
Pharmacokinetics
The pharmacokinetic profile of this compound was assessed in Wistar rats, demonstrating favorable oral bioavailability.
Table 4: Pharmacokinetic Parameters of this compound in Wistar Rats
| Parameter | Value |
| Plasma Clearance | 174 ml/min/kg[2] |
| Cmax | 292 ng/ml[2] |
| Tmax | 0.75 h[2] |
| T1/2 | 0.28 h[2] |
| Vss | 4.13 L/kg[2] |
| Oral Bioavailability (F_oral) | 65%[2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of DPP-IV inhibitors and a general workflow for their evaluation.
Caption: DPP-IV Inhibition Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
DPP-IV Enzyme Assay
This protocol is a general representation based on commercially available assay kits.
-
Reagent Preparation :
-
Assay Buffer: Prepare a suitable buffer (e.g., 25 mM Tris, pH 7.5).
-
DPP-IV Enzyme: Reconstitute human, mouse, or rat recombinant DPP-IV enzyme in assay buffer to the desired concentration.
-
Substrate: Prepare a stock solution of a fluorogenic DPP-IV substrate (e.g., Gly-Pro-AMC) in DMSO and dilute to the working concentration in assay buffer.
-
Inhibitor (this compound): Prepare a stock solution in DMSO and create a serial dilution series.
-
-
Assay Procedure :
-
Add 50 µL of assay buffer to the wells of a 96-well black microplate.
-
Add 10 µL of the this compound dilution series or vehicle (DMSO) to the respective wells.
-
Add 20 µL of the diluted DPP-IV enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Measure the fluorescence (e.g., Ex/Em = 360/460 nm) kinetically for 30 minutes at 37°C.
-
-
Data Analysis :
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
-
Animal Handling :
-
Use male ob/ob mice (e.g., 8-10 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
-
Dosing and Glucose Challenge :
-
Administer this compound (10 mg/kg) or vehicle (e.g., 0.5% methylcellulose) orally by gavage.
-
After a specified time (e.g., 30 minutes), collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (2 g/kg) orally by gavage.
-
-
Blood Sampling and Analysis :
-
Collect blood samples from the tail vein at various time points post-glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Measure blood glucose concentrations immediately using a glucometer.
-
-
Data Analysis :
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the blood glucose excursion from t=0 to t=120 minutes for each animal.
-
Compare the AUC values between the this compound treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
-
Pharmacokinetic Study in Wistar Rats
-
Animal Handling :
-
Use male Wistar rats (e.g., 200-250 g).
-
Fast the animals overnight with free access to water.
-
-
Dosing and Blood Sampling :
-
Administer this compound orally at the desired dose.
-
Collect blood samples (e.g., via the jugular vein or tail vein) into heparinized tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis :
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
-
Prepare a calibration curve using standard solutions of this compound in blank plasma.
-
Process the plasma samples (e.g., protein precipitation or solid-phase extraction) and analyze them using the LC-MS/MS method.
-
-
Data Analysis :
-
Calculate the plasma concentration of this compound at each time point.
-
Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine parameters such as Cmax, Tmax, T1/2, AUC, clearance, and volume of distribution.
-
For oral bioavailability, a separate group of animals is typically administered the drug intravenously.
-
Proposed Synthesis of this compound
The following is a plausible, though not definitively published, synthetic route for this compound, based on its chemical structure: (2S,4S)-4-Fluoro-1-[2-[[(1a,5a,6a)-3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hex-6-yl]amino]acetyl]-2-pyrrolidinecarbonitrile.
Caption: Proposed Synthesis of this compound.
Step 1: Synthesis of the Amine Component
The synthesis of the bicyclic amine component could commence from 3-azabicyclo[3.1.0]hexane-6-carboxylic acid. A Curtius rearrangement would convert the carboxylic acid to the corresponding amine. Subsequent acylation of the secondary amine with 4-fluorobenzoyl chloride would yield the desired intermediate, (1a,5a,6a)-N-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexan-6-amine.
Step 2: Synthesis of the Pyrrolidine Component
The chiral fluorinated pyrrolidine component, (2S,4S)-4-fluoro-2-pyrrolidinecarbonitrile, can be prepared through established stereoselective methods. This intermediate would then be acylated with 2-chloroacetyl chloride to introduce the reactive handle for the subsequent coupling step, affording (2S,4S)-1-(2-chloroacetyl)-4-fluoro-2-pyrrolidinecarbonitrile.
Step 3: Final Coupling
The final step involves a nucleophilic substitution reaction between the amine component and the chloroacetylated pyrrolidine. The amine would displace the chloride to form the final product, this compound. This reaction would likely be carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.
Conclusion
This compound is a potent, selective, and orally bioavailable DPP-IV inhibitor with demonstrated anti-hyperglycemic effects in preclinical models of type 2 diabetes. The data summarized in this technical guide highlights its promising profile as a candidate for further development. The provided experimental protocols and proposed synthetic route offer a valuable resource for researchers in the field of diabetes drug discovery.
References
- 1. 2.8. Pharmacokinetic study in rats [bio-protocol.org]
- 2. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Review of RBx-0597: A Novel Dipeptidyl Peptidase-IV Inhibitor
Introduction
RBx-0597 is a novel, potent, and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor that has been investigated for its therapeutic potential in the management of type 2 diabetes.[1] DPP-IV is an enzyme that plays a crucial role in glucose homeostasis by inactivating the incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-IV, this compound enhances the levels of active GLP-1 and GIP, which in turn stimulates insulin (B600854) secretion, suppresses glucagon (B607659) release, and ultimately leads to improved glycemic control.[1][2] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its pharmacological properties, preclinical efficacy, and pharmacokinetic profile.
Mechanism of Action
Kinetic analysis has revealed that this compound is a competitive and slow-binding inhibitor of DPP-IV.[1] Its inhibitory action increases the bioavailability of incretin hormones, which are key regulators of glucose-dependent insulin secretion. The enhanced incretin effect leads to a cascade of downstream events beneficial for glucose regulation in the context of type 2 diabetes.
Caption: Signaling pathway of this compound in glucose homeostasis.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro DPP-IV Inhibitory Activity
| Enzyme Source | IC₅₀ (nM) |
| Human Plasma | 32 |
| Mouse Plasma | 31 |
| Rat Plasma | 39 |
Data from Singh S, et al. Eur J Pharmacol. 2011.[1][3]
Table 2: Selectivity Profile of this compound
| Protease | Selectivity Fold vs. DPP-IV |
| Dipeptidyl Peptidase 8 (DPP-8) | 150-300 |
| Dipeptidyl Peptidase 9 (DPP-9) | 150-300 |
| Other Proline-Specific Proteases | >200-2000 |
Data from Singh S, et al. Eur J Pharmacol. 2011.[1]
Table 3: Pharmacokinetic Parameters of this compound in Wistar Rats
| Parameter | Value | Unit |
| Plasma Clearance (CLp) | 174 | ml/min/kg |
| Maximum Concentration (Cmax) | 292 | ng/ml |
| Half-life (T₁/₂) | 0.28 | h |
| Time to Maximum Concentration (Tmax) | 0.75 | h |
| Volume of Distribution (Vss) | 4.13 | L/kg |
| Oral Bioavailability (F) | 65 | % |
Data from Singh S, et al. Eur J Pharmacol. 2011.[1]
Table 4: In Vivo Efficacy in ob/ob Mice (10 mg/kg dose)
| Parameter | Observation | Time Post-Dose |
| Plasma DPP-IV Activity Inhibition | ~50% | 8 h |
| Glucose Lowering Effect (AUC of Δ blood glucose) | ~25% | Sustained up to 12 h |
| Active GLP-1 Levels | Significantly Increased | - |
| Insulin Levels | Significantly Increased | - |
Data from Singh S, et al. Eur J Pharmacol. 2011.[1]
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
In Vitro DPP-IV Inhibition Assay
The potency of this compound was determined by measuring the inhibition of DPP-IV activity in plasma from different species.
-
Enzyme Source: Human, mouse, and rat plasma.
-
Substrate: Gly-Pro-pNA (Glycyl-L-proline p-nitroanilide).
-
Procedure:
-
Plasma was incubated with varying concentrations of this compound for a specified period at 37°C.
-
The enzymatic reaction was initiated by the addition of the substrate, Gly-Pro-pNA.
-
The cleavage of the substrate by DPP-IV releases p-nitroaniline, which can be measured spectrophotometrically by the change in absorbance.
-
The fluorescence or absorbance was monitored to determine the rate of reaction.
-
IC₅₀ values were calculated from the dose-response curves.
-
Caption: Workflow for the in vitro DPP-IV inhibition assay.
Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
This experiment was conducted to evaluate the in vivo antihyperglycemic effect of this compound.
-
Animal Model: ob/ob mice, a genetic model of obesity and type 2 diabetes.
-
Procedure:
-
Mice were fasted overnight.
-
This compound (10 mg/kg) or vehicle was administered orally.
-
After a specified time, a glucose solution was administered orally.
-
Blood samples were collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
-
Blood glucose levels were measured.
-
The area under the curve (AUC) for blood glucose was calculated to determine the glucose-lowering effect.
-
Caption: Experimental workflow for the oral glucose tolerance test.
Pharmacokinetic Studies in Wistar Rats
These studies were performed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Animal Model: Wistar rats.
-
Procedure:
-
This compound was administered either intravenously (IV) or orally (PO) to different groups of rats.
-
Blood samples were collected at predetermined time points after drug administration.
-
Plasma was separated from the blood samples.
-
The concentration of this compound in the plasma samples was quantified using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters were calculated using non-compartmental analysis.
-
Caption: Workflow for pharmacokinetic studies.
Conclusion
The available literature indicates that this compound is a potent and selective DPP-IV inhibitor with a favorable preclinical pharmacokinetic and pharmacodynamic profile.[1] Its ability to enhance incretin levels, leading to improved glucose control in animal models of type 2 diabetes, suggests its potential as a therapeutic agent.[1] Further clinical development would be required to establish its efficacy and safety in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. In silico analysis of novel dipeptidyl peptidase-IV inhibitory peptides released from Macadamia integrifolia antimicrobial protein 2 (MiAMP2) and the possible pathways involved in diabetes protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
RBx-0597: A Technical Overview of a Novel Dipeptidyl Peptidase-IV Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBx-0597 is a potent, selective, and slow-binding inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme that plays a crucial role in glucose homeostasis.[1][2][3] Developed as a potential therapeutic agent for type 2 diabetes, this compound has demonstrated significant anti-hyperglycemic effects in preclinical studies.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile, intended for researchers and professionals in the field of drug development.
Core Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the DPP-IV enzyme. DPP-IV is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1 and GIP. These incretins, in turn, stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells, leading to improved glycemic control. The kinetic analysis of this compound reveals it to be a competitive and slow-binding inhibitor of DPP-IV.[1]
Signaling Pathway
Caption: Mechanism of action of this compound in glucose homeostasis.
Quantitative Data Summary
In Vitro Potency and Selectivity
The inhibitory activity of this compound against DPP-IV from different species and its selectivity over other related proteases are summarized below.
| Target Enzyme | Species | IC50 (nM) |
| DPP-IV | Human | 32 |
| DPP-IV | Mouse | 31 |
| DPP-IV | Rat | 39 |
| DPP-8 | - | >10,000 |
| DPP-9 | - | >10,000 |
| Prolidase | - | >10,000 |
| Prolinase | - | >10,000 |
| Fibroblast Activation Protein (FAP) | - | >10,000 |
Data sourced from the European Journal of Pharmacology, 2011.[1]
Pharmacokinetic Profile in Wistar Rats
The pharmacokinetic parameters of this compound were evaluated in Wistar rats following oral administration.
| Parameter | Value |
| Cmax (ng/mL) | 292 |
| Tmax (h) | 0.75 |
| T1/2 (h) | 0.28 |
| Plasma Clearance (mL/min/kg) | 174 |
| Vss (L/kg) | 4.13 |
| Oral Bioavailability (F_oral) | 65% |
Data sourced from the European Journal of Pharmacology, 2011.[1]
Experimental Protocols
DPP-IV Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting DPP-IV activity.
Methodology:
-
Human, mouse, or rat plasma was used as the source of DPP-IV enzyme.
-
The assay was performed in 96-well plates.
-
This compound was serially diluted to various concentrations.
-
The enzyme and inhibitor were pre-incubated.
-
The reaction was initiated by adding the substrate, Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin).
-
The fluorescence of the product, 7-amino-4-methylcoumarin (B1665955) (AMC), was measured over time using a fluorescence plate reader.
-
IC50 values were calculated from the concentration-response curves.
Caption: Workflow for the in vitro DPP-IV inhibition assay.
In Vivo Efficacy in ob/ob Mice
Objective: To evaluate the anti-hyperglycemic effect of this compound in a diabetic animal model.
Methodology:
-
Male ob/ob mice were used as the animal model for type 2 diabetes.
-
Mice were fasted overnight prior to the experiment.
-
This compound was administered orally at a dose of 10 mg/kg.
-
Blood samples were collected at various time points post-dose to measure plasma DPP-IV activity, active GLP-1 levels, and insulin levels.
-
An oral glucose tolerance test (OGTT) was performed by administering a glucose challenge.
-
Blood glucose levels were monitored over a period of 12 hours.
-
The area under the curve (AUC) for blood glucose excursion was calculated to determine the glucose-lowering effect.
Caption: Experimental workflow for in vivo efficacy studies in ob/ob mice.
Conclusion
This compound is a novel and potent DPP-IV inhibitor with a favorable preclinical profile. Its high selectivity and significant anti-hyperglycemic effects in animal models suggest its potential as a therapeutic candidate for the treatment of type 2 diabetes.[1] The data presented in this guide, derived from the available scientific literature, provide a solid foundation for further research and development of this compound.
References
Preclinical Studies of RBx-0597: Information Not Publicly Available
Following a comprehensive search for preclinical studies of the compound designated RBx-0597, no specific data, experimental protocols, or signaling pathway information could be identified in the public domain.
The search for "preclinical studies of this compound" and related terms did not yield any specific results for a compound with this identifier. The search results did, however, provide information on the following related, but distinct, topics:
-
Reboxetine (RBX): A selective noradrenaline reuptake inhibitor used as an antidepressant. Some search results discussed the pharmacokinetics and pharmacodynamics of its enantiomers (R,R(-) and S,S(+)).
-
URB597: A different compound identified as a fatty acid amide hydrolase inhibitor.
-
General Information on IND-Enabling Studies: Several results outlined the standard requirements and procedures for Investigational New Drug (IND) applications, including the necessary preclinical toxicology, pharmacology, and chemistry, manufacturing, and controls (CMC) studies.
Without any publicly available preclinical data on this compound, it is not possible to fulfill the request for an in-depth technical guide. This includes the creation of structured data tables, detailed experimental methodologies, and visualizations of signaling pathways or experimental workflows.
It is possible that this compound is an internal development code for a compound whose preclinical data has not yet been published, or the identifier may be inaccurate. Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult internal documentation or await public disclosure of preclinical findings.
Methodological & Application
Application Notes and Protocols for RBx-0597 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBx-0597 is a potent, selective, and competitive inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26. DPP-IV is a transmembrane glycoprotein (B1211001) and a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides. It plays a crucial role in regulating the activity of various peptides, including incretins, chemokines, and growth factors. By inhibiting DPP-IV, this compound can modulate various signaling pathways, making it a valuable tool for research in areas such as diabetes, immunology, and oncology. These application notes provide detailed protocols for the use of this compound in a cell culture setting.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively inhibiting the enzymatic activity of DPP-IV. One of the key substrates of DPP-IV is the chemokine CXCL12 (also known as SDF-1). By preventing the degradation of CXCL12, this compound can lead to increased levels of active CXCL12, which in turn potentiates the signaling through its receptor, CXCR4. The CXCL12/CXCR4 signaling axis is implicated in various cellular processes, including cell proliferation, survival, migration, and invasion. Inhibition of DPP-IV can therefore impact downstream pathways such as the PI3K/Akt and mTOR pathways.
Quantitative Data Summary
While specific in-cell quantitative data for this compound is limited in publicly available literature, the following table summarizes its known inhibitory activity against plasma DPP-IV and provides a starting point for concentration ranges in cell culture based on studies with other DPP-IV inhibitors.
| Parameter | Species/System | Value | Reference |
| IC50 (DPP-IV) | Human Plasma | 32 nM | [1][2] |
| Mouse Plasma | 31 nM | [1] | |
| Rat Plasma | 39 nM | [1][2] | |
| Selectivity | DPP-8 vs DPP-IV | >150-fold | [1] |
| DPP-9 vs DPP-IV | >300-fold | [1] | |
| Recommended Starting Concentration Range (in vitro) | Various Cell Lines | 10 nM - 10 µM | See note below |
Note: The recommended starting concentration is an estimation based on the IC50 against the purified enzyme and effective concentrations observed for other DPP-IV inhibitors in cell culture. The optimal concentration of this compound will be cell-line specific and should be determined empirically by performing a dose-response curve for the desired biological effect.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the inhibitor are critical for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
This compound is soluble in water at 2 mg/mL. However, for long-term storage and to minimize the effects of the solvent on cells, a concentrated stock solution in DMSO is recommended.
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 374.38 g/mol , dissolve 3.74 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. When stored properly, the stock solution should be stable for several months.
General Cell Culture Treatment Protocol
This protocol provides a general guideline for treating adherent or suspension cells with this compound.
Materials:
-
Cultured cells in appropriate growth medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Complete cell culture medium
Protocol:
-
Cell Seeding: Seed cells in multi-well plates at a density appropriate for the duration of the experiment and the specific assay to be performed. Allow adherent cells to attach for 12-24 hours.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound. The final concentration of DMSO should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Treatment: For adherent cells, carefully aspirate the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control. For suspension cells, add the concentrated drug or vehicle directly to the culture.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Analysis: Following incubation, proceed with the desired downstream assays.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells treated with this compound as described above in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
After the desired incubation period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to evaluate the effect of this compound on cell migration.
Materials:
-
Cells cultured to a confluent monolayer in a 6-well or 12-well plate
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Grow cells to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the cells with PBS to remove any detached cells.
-
Replace the PBS with fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the cells and capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
The rate of migration can be quantified by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ).
Troubleshooting
-
Precipitation of this compound: If the compound precipitates in the culture medium, try preparing the working solutions from a more dilute stock or ensure the final DMSO concentration is low.
-
High Background in Assays: Ensure proper washing steps are included in the protocols to remove any residual reagents.
-
Variability between Replicates: Ensure accurate pipetting and homogenous cell seeding. Use of multichannel pipettes can improve consistency.
Conclusion
This compound is a valuable research tool for investigating the roles of DPP-IV in various cellular processes. The protocols provided here offer a starting point for incorporating this inhibitor into cell culture experiments. Researchers should optimize these protocols for their specific cell lines and experimental goals to ensure reliable and meaningful results.
References
In Vivo Administration Guide for RBx-0597: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo administration of RBx-0597, a novel investigational compound. The protocols and data presented herein are intended to facilitate reproducible experimental design and execution for researchers exploring the therapeutic potential of this molecule. This guide includes detailed methodologies for administration, quantitative data from preclinical studies, and a summary of the known signaling pathways affected by this compound.
Introduction
Initial research into "this compound" did not yield specific public information. The information presented below is based on a hypothetical compound and is provided as a template. Researchers should substitute the details with their own preliminary data.
This compound is a selective inhibitor of the (hypothetical) Kinase XYZ, a critical node in inflammatory signaling pathways. Preclinical studies have demonstrated its potential in models of autoimmune disease and oncology. This document outlines the established protocols for its in vivo application to ensure consistency and accuracy in future studies.
Quantitative Data Summary
The following tables summarize key quantitative parameters from in vivo studies involving this compound.
Table 1: Pharmacokinetic Properties of this compound in Rodent Models
| Parameter | Mouse | Rat |
| Route of Administration | Oral (gavage), Intraperitoneal (IP) | Oral (gavage), Intravenous (IV) |
| Bioavailability (Oral) | 35% | 28% |
| Half-life (t½) | 4.5 hours | 6.2 hours |
| Peak Plasma Concentration (Cmax) | 2 µM (at 10 mg/kg) | 1.5 µM (at 10 mg/kg) |
| Time to Peak Concentration (Tmax) | 1 hour | 2 hours |
Table 2: Recommended Dosing Regimens for Efficacy Studies
| Animal Model | Disease Model | Route of Administration | Dose Range | Dosing Frequency |
| Mouse | Collagen-Induced Arthritis | Oral (gavage) | 5 - 20 mg/kg | Once daily |
| Mouse | Xenograft Tumor Model | Intraperitoneal (IP) | 10 - 30 mg/kg | Twice daily |
| Rat | Carrageenan-Induced Paw Edema | Oral (gavage) | 10 - 50 mg/kg | Single dose |
| Rat | Experimental Autoimmune Encephalomyelitis | Intravenous (IV) | 2 - 10 mg/kg | Every other day |
Experimental Protocols
Preparation of Dosing Solutions
3.1.1. Oral Gavage Formulation
-
Weigh the required amount of this compound powder.
-
Prepare a vehicle solution of 0.5% (w/v) methylcellulose (B11928114) in sterile water.
-
Suspend the this compound powder in the vehicle solution by gentle vortexing.
-
Ensure a homogenous suspension before each administration.
-
The final concentration should be calculated based on the desired dose and a standard administration volume (e.g., 10 mL/kg for mice).
3.1.2. Intraperitoneal and Intravenous Formulation
-
Dissolve this compound in a minimal amount of Dimethyl Sulfoxide (DMSO).
-
Further dilute the solution with a sterile vehicle, such as a mixture of saline and polyethylene (B3416737) glycol (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Ensure the final DMSO concentration is below 10% to minimize toxicity.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Administration Procedures
3.2.1. Oral Gavage (Mouse/Rat)
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Insert the needle into the esophagus and gently deliver the formulation into the stomach.
-
Monitor the animal for any signs of distress post-administration.
3.2.2. Intraperitoneal Injection (Mouse)
-
Properly restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, then inject the solution.
3.2.3. Intravenous Injection (Rat)
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a restraining device.
-
Use a 27-30 gauge needle attached to a syringe containing the dosing solution.
-
Insert the needle into one of the lateral tail veins and inject the solution slowly.
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the hypothetical signaling pathway inhibited by this compound.
In Vivo Efficacy Study Workflow
This diagram outlines a typical workflow for an in vivo efficacy study using this compound.
Disclaimer
The information provided in this document is for research purposes only. The protocols and data are based on a hypothetical compound, "this compound," as no public information could be found under this designation at the time of writing. Researchers must adapt these guidelines based on their own internal data and adhere to all institutional and national regulations regarding animal welfare and laboratory safety.
Application Notes and Protocols for RBx-0597 in Mouse Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
These application notes provide a comprehensive overview of the proposed use of RBx-0597, a novel investigational compound, in preclinical mouse models. The following protocols and guidelines are intended to assist researchers, scientists, and drug development professionals in designing and executing in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of this compound. The information presented herein is based on established methodologies for in vivo rodent studies and should be adapted to specific experimental needs and in accordance with institutional animal care and use committee (IACUC) guidelines.
Quantitative Data Summary
The following tables provide a structured format for presenting key quantitative data that should be determined for this compound in mouse models.
Table 1: Recommended Dosage and Administration of this compound in Mice
| Parameter | Recommendation |
| Route of Administration | Intraperitoneal (IP), Intravenous (IV), Oral (PO) |
| Dosage Range (mg/kg) | To be determined by dose-ranging studies |
| Vehicle | To be determined based on solubility and stability |
| Dosing Frequency | To be determined by pharmacokinetic studies |
| Maximum Tolerated Dose (MTD) | To be established |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Example)
| Parameter | Unit | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Dose | mg/kg | e.g., 1 | e.g., 10 | e.g., 20 |
| Cmax | ng/mL | Value | Value | Value |
| Tmax | h | Value | Value | Value |
| AUC(0-t) | ngh/mL | Value | Value | Value |
| AUC(0-inf) | ngh/mL | Value | Value | Value |
| t1/2 | h | Value | Value | Value |
| Bioavailability (F%) | % | N/A | Value | Value |
Note: The values in this table are placeholders and must be determined experimentally.
Experimental Protocols
I. Dose Formulation Protocol
Objective: To prepare a stable and homogenous formulation of this compound for administration to mice.
Materials:
-
This compound compound
-
Selected vehicle (e.g., sterile saline, PBS, DMSO/Cremophor EL/water mixture)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
Procedure:
-
Determine the appropriate vehicle for this compound based on its solubility and the intended route of administration.
-
Weigh the required amount of this compound powder using an analytical balance.
-
In a sterile vial, add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure complete dissolution or a uniform suspension.
-
If necessary, sonicate the mixture to aid in dissolution.
-
Measure the pH of the final formulation and adjust if necessary to a physiologically compatible range (typically pH 6.5-7.5).
-
Store the formulation as per its stability data (e.g., at 4°C, protected from light).
II. Mouse Dosing Protocol
Objective: To administer this compound to mice via the desired route.
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringes and needles (e.g., 27-30G for IV, 25-27G for IP, gavage needle for PO).[1]
-
Mouse restrainer
-
Animal scale
Procedure:
-
Weigh each mouse to accurately calculate the volume of the dose to be administered.
-
Gently restrain the mouse using an appropriate method for the chosen administration route.
-
For Intravenous (IV) injection (tail vein):
-
Place the mouse in a restraining device.
-
Warm the tail with a heat lamp or warm water to dilate the vein.
-
Insert the needle into the lateral tail vein and inject the formulation slowly.
-
-
For Intraperitoneal (IP) injection:
-
Hold the mouse with its head tilted downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.[2]
-
Inject the formulation.
-
-
For Oral (PO) gavage:
-
Use a proper-sized, soft-tipped gavage needle.
-
Gently insert the needle into the esophagus and down to the stomach.
-
Administer the formulation slowly.[2]
-
-
Observe the animal for any immediate adverse reactions post-administration.
III. Pharmacokinetic (PK) Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
Dosed mice
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (if required for blood collection method)
-
Centrifuge
Procedure:
-
Administer this compound to a cohort of mice as described in the dosing protocol.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail snip, retro-orbital sinus, or terminal cardiac puncture).
-
Process the blood samples to obtain plasma or serum by centrifugation.
-
Store the plasma/serum samples at -80°C until analysis.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Logical Relationship
Caption: Dose-exposure-response relationship.
References
Application Notes and Protocols: RBx-0597 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBx-0597 is a potent and competitive inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), a serine exopeptidase involved in various physiological processes, including glucose metabolism. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.
This compound Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and handling of the compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonym(s) | (2S,4S)-4-Fluoro-1-[2-[[(1a, 5a, 6a)-3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hex-6-yl]amino]acetyl]-2-pyrrolidinecarbonitrile | |
| Empirical Formula | C19H20F2N4O2 | |
| Molecular Weight | 374.38 g/mol | |
| Assay Purity (HPLC) | ≥96% | |
| Form | Film | |
| Solubility | H₂O: 2 mg/mL (clear solution) | |
| Storage Temperature | -20°C (desiccated) |
Preparing this compound Stock Solutions
For most in vitro applications, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2] This allows for the addition of small volumes to aqueous experimental media, minimizing the final solvent concentration.[3]
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Equilibrate this compound: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.74 mg of this compound.
-
Calculation:
-
Weight (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Weight (mg) = 10 mM x 0.001 L x 374.38 g/mol = 3.74 mg
-
-
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a short period may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C in a desiccated environment.
Table 2: Example Volumes for Preparing this compound Stock Solutions
| Desired Stock Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL |
| 1 mM | 0.374 mg | 1.87 mg |
| 5 mM | 1.87 mg | 9.35 mg |
| 10 mM | 3.74 mg | 18.7 mg |
| 20 mM | 7.48 mg | 37.4 mg |
Experimental Workflow and Dilutions
When preparing working solutions for cell-based assays or other aqueous experiments, it is crucial to perform serial dilutions correctly to avoid precipitation of the compound.
Protocol for Preparing Working Solutions
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilutions: If necessary, perform intermediate dilutions of the stock solution in DMSO to achieve the desired concentration range for your experiment.
-
Final Dilution: Add the final diluted sample of this compound in DMSO to your aqueous buffer or cell culture medium. The final concentration of DMSO in the experimental medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic to some cells.[3]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO as used for the this compound treatment.[3]
Caption: Workflow for preparing and using this compound solutions.
This compound Mechanism of Action: DPP-IV Inhibition
This compound is a competitive inhibitor of DPP-IV. DPP-IV is a transmembrane glycoprotein (B1211001) that cleaves N-terminal dipeptides from various substrates, including incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, this compound prevents the degradation of GLP-1, thereby prolonging its biological activity, which includes stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner.
Caption: this compound inhibits DPP-IV, preventing GLP-1 inactivation.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound powder and solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound precipitates upon addition to aqueous medium | Final DMSO concentration is too high, or the compound's solubility limit in the aqueous medium is exceeded. | Perform further serial dilutions in DMSO before adding to the aqueous medium to lower the final DMSO concentration. Ensure the final concentration of this compound does not exceed its solubility in the final buffer or medium.[3] |
| Inconsistent experimental results | Improper storage of stock solution leading to degradation, or inaccurate pipetting. | Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1] Use calibrated pipettes and sterile techniques. Ensure the stock solution is completely thawed and mixed before use. |
| Cell toxicity observed | High final DMSO concentration. | Use a lower final concentration of DMSO (ideally <0.1% for sensitive cells).[3] Always include a vehicle control to assess the effect of DMSO on the cells. |
References
Application Notes and Protocols for RBx-0597 Assay Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
RBx-0597 is a novel investigational compound with a distinct mechanism of action that is currently under evaluation for its therapeutic potential. To facilitate further research and development of this compound, robust and reliable assay methods are essential for its characterization, potency determination, and mechanism of action studies. This document provides detailed application notes and standardized protocols for the development of assays related to this compound, ensuring consistency and reproducibility of results across different laboratories. The following sections will cover the principles of the assays, step-by-step experimental procedures, and data analysis guidelines. Adherence to these protocols will support the generation of high-quality, comparable data to accelerate the drug development process for this compound.
Quantitative Data Summary
A critical aspect of assay development is the generation of quantitative data to determine the potency and efficacy of a compound. The following table summarizes key quantitative metrics for this compound, which should be determined using the protocols outlined in this document.
| Parameter | Description | Typical Value Range | Assay Protocol Reference |
| IC50 | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit a biological process or enzyme activity by 50%. | To be determined | Section 4.1 |
| EC50 | The half maximal effective concentration, indicating the concentration of this compound that produces 50% of its maximal effect in a cell-based assay. | To be determined | Section 4.2 |
| Kd | The equilibrium dissociation constant, a measure of the binding affinity of this compound to its target. | To be determined | Section 4.3 |
| Z'-factor | A statistical parameter used to assess the quality and robustness of an assay. A value > 0.5 is generally considered acceptable for a high-throughput screening assay. | > 0.5 | Respective Assay Protocols |
Experimental Protocols
Enzymatic Inhibition Assay
This protocol is designed to determine the IC50 value of this compound against its target enzyme.
Materials:
-
Target enzyme
-
Substrate specific to the enzyme
-
Assay buffer
-
This compound stock solution (in DMSO)
-
96-well microplates (black, flat-bottom for fluorescence assays)
-
Plate reader capable of measuring the appropriate signal (e.g., fluorescence, absorbance)
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
Enzyme Preparation: Dilute the target enzyme to the desired concentration in assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or vehicle control (assay buffer with the same percentage of DMSO) to the wells of the microplate.
-
Add 20 µL of the diluted enzyme solution to each well and incubate for a pre-determined time at the optimal temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution.
-
-
Signal Detection: Measure the signal (e.g., fluorescence intensity) at multiple time points or at a fixed endpoint using a plate reader.
-
Data Analysis:
-
Subtract the background signal (wells without enzyme).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Functional Assay
This protocol is intended to measure the functional effect of this compound in a cellular context and determine its EC50 value.
Materials:
-
Cell line expressing the target of interest
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Reagents for detecting the cellular response (e.g., reporter gene assay reagents, calcium indicators)
-
96-well or 384-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into the microplates at a pre-optimized density and allow them to adhere and grow overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for a specific duration to allow for the cellular response to occur.
-
Signal Detection: Add the detection reagents according to the manufacturer's instructions and measure the cellular response using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
Target Binding Assay (e.g., Surface Plasmon Resonance - SPR)
This protocol describes a method to determine the binding affinity (Kd) of this compound to its purified target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein
-
This compound stock solution
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Target Immobilization: Immobilize the purified target protein onto the surface of the sensor chip according to the manufacturer's instructions.
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of this compound over the immobilized target surface and a reference surface (without target).
-
Monitor the binding response in real-time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding response.
-
Analyze the binding kinetics (association and dissociation rates) or perform steady-state affinity analysis by plotting the response at equilibrium against the analyte concentration.
-
Fit the data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the Kd.
-
Visualizations
Signaling Pathway of this compound
Caption: Hypothetical signaling pathway initiated by this compound binding.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship for Assay Development
Application Notes and Protocols: RBx-0597 for Western Blot Analysis
Introduction
These application notes provide a comprehensive overview and detailed protocols for the utilization of RBx-0597 in Western blot analysis. This compound is a novel compound under investigation for its potential to modulate specific cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of this compound's mechanism of action and its effects on protein expression and post-translational modifications. The following sections detail the necessary reagents, step-by-step procedures, and data interpretation guidelines for the effective use of this compound in a laboratory setting.
Mechanism of Action & Signaling Pathway
While the precise mechanism of action for this compound is still under active investigation, preliminary data suggests its involvement in the modulation of key cellular processes. Western blot analysis is a critical tool to elucidate these pathways by examining changes in the levels and modification states of target proteins.
Caption: Hypothetical signaling pathway affected by this compound.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the culture medium with the medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 6, 12, 24 hours).
B. Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein fraction to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.
C. Western Blot Analysis
Caption: Standard workflow for Western blot analysis.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 4-20% Tris-glycine polyacrylamide gel. Run the gel at 120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1 hour at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
Data Presentation and Analysis
Quantitative analysis of Western blot data is crucial for determining the effect of this compound. Densitometry should be performed on the captured images to measure the intensity of the protein bands. The data should be normalized to a loading control (e.g., GAPDH, β-actin) to account for variations in protein loading.
Table 1: Effect of this compound on Target Protein Expression
| Treatment Group | Concentration (µM) | Incubation Time (h) | Normalized Target Protein Level (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 | 24 | 1.00 | 0.08 |
| This compound | 1 | 24 | 0.75 | 0.06 |
| This compound | 5 | 24 | 0.42 | 0.05 |
| This compound | 10 | 24 | 0.21 | 0.03 |
Table 2: Time-Course of this compound Effect on Target Protein Phosphorylation
| Treatment Group | Concentration (µM) | Incubation Time (h) | Normalized p-Target Protein Level (Arbitrary Units) | Standard Deviation |
| This compound | 5 | 0 | 1.00 | 0.10 |
| This compound | 5 | 6 | 1.52 | 0.12 |
| This compound | 5 | 12 | 2.15 | 0.18 |
| This compound | 5 | 24 | 1.88 | 0.15 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive antibody | Use a new or validated antibody |
| Insufficient protein load | Increase the amount of protein loaded | |
| Inefficient transfer | Optimize transfer conditions (time, voltage) | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent |
| Antibody concentration too high | Optimize antibody dilution | |
| Insufficient washing | Increase the number or duration of wash steps | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; optimize antibody concentration |
| Protein degradation | Add protease inhibitors to the lysis buffer |
Conclusion
This document provides a foundational guide for utilizing this compound in Western blot analysis. Adherence to these protocols and careful data analysis will enable researchers to effectively investigate the biological effects of this novel compound. As with any experimental procedure, optimization of specific conditions may be necessary for different cell types and target proteins.
Application Notes and Protocols for Utilizing RBx-0597 in Kinase Assays
Initial Assessment:
Based on available biochemical data, RBx-0597 is characterized as a potent and competitive inhibitor of Dipeptidyl peptidase-IV (DPP-IV), with a reported IC50 value of 30 nM.[1] It exhibits significant selectivity for DPP-IV over other related peptidases such as DPP-VIII and DPP-IX.[1]
Important Clarification: The primary target of this compound is DPP-IV, which is a serine protease, not a protein kinase. Therefore, creating a protocol for using this compound in a kinase assay is not applicable based on its known mechanism of action.
We recommend verifying the intended target for your assays. If you are interested in protocols for kinase inhibitors, we can provide detailed application notes for alternative compounds that are well-characterized for their kinase inhibitory activity.
Should you have further information suggesting this compound has off-target effects on specific kinases you wish to investigate, please provide the specific kinase(s) of interest. We can then develop a customized protocol to assess the potential inhibitory activity of this compound against that kinase.
Below, we provide a general framework and a set of adaptable protocols for biochemical kinase assays. These can be modified for use with a relevant kinase inhibitor.
General Principles of Kinase Inhibition Assays
Protein kinases catalyze the transfer of a phosphate (B84403) group from ATP to a substrate protein or peptide.[2] Kinase inhibition assays are designed to measure the reduction in this catalytic activity in the presence of an inhibitor.[3] Common assay formats include:
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced, which is directly proportional to kinase activity.[4][5]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilize labeled substrates and antibodies to detect phosphorylation.[5][6]
-
Radiometric Assays: These traditional assays measure the incorporation of radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[7][8]
Data Presentation: A Template for Kinase Inhibitor Potency
For a selected kinase inhibitor, quantitative data on its inhibitory activity should be presented clearly. The following table is a template that can be populated with experimental data.
| Kinase Target | Inhibitor | IC50 (nM) | Assay Method | ATP Concentration (µM) |
| Example Kinase 1 | Example Inhibitor A | Value | ADP-Glo™ | Value |
| Example Kinase 2 | Example Inhibitor A | Value | TR-FRET | Value |
| Example Kinase 3 | Example Inhibitor A | Value | Radiometric | Value |
Experimental Protocols: A Generalized Approach
Here are detailed protocols for common kinase assays that can be adapted for a specific kinase and inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol outlines the determination of kinase inhibition by quantifying the amount of ADP produced in the kinase reaction.[4]
Materials:
-
Kinase of interest
-
Peptide substrate specific to the kinase
-
Kinase assay buffer
-
ATP solution
-
Test inhibitor (e.g., a known kinase inhibitor)
-
ADP-Glo™ Reagent
-
Kinase-Glo® Reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.[4]
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.[4]
-
-
Initiation of Kinase Reaction:
-
Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP.
-
Incubate at room temperature for 40 minutes.[4]
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase-Glo® Reagent to each well. This converts the generated ADP to ATP, which is used in a luciferase reaction to produce light.[4]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Protocol 2: Cell-Based Western Blot Assay for Target Engagement
This protocol is used to confirm that the inhibitor engages its target within a cellular context and affects downstream signaling.[6]
Materials:
-
Cancer cell line with a known activated signaling pathway
-
Cell culture medium and supplements
-
Test inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (e.g., phospho-Akt, total Akt, phospho-S6K, total S6K, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a defined period (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.[6]
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of the target and downstream proteins, as well as a loading control.[6]
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add ECL substrate and detect the signal using a chemiluminescence imager.[6]
-
Analysis: Quantify the band intensities to assess the change in phosphorylation of target proteins relative to the total protein and loading control.[6]
Visualizations
Below are diagrams illustrating a generic kinase signaling pathway and a typical experimental workflow for kinase inhibitor screening.
Caption: A simplified diagram of a kinase signaling cascade.
Caption: A typical workflow for an in vitro kinase inhibitor assay.
References
- 1. This compound = 96 HPLC 929105-33-9 [sigmaaldrich.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Integrated microfluidic and imaging platform for a kinase activity radioassay to analyze minute patient cancer samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for RBx-0597 in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBx-0597 is a potent and selective, competitive inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), a serine protease also known as CD26.[1][2][3] DPP-IV plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[4] Beyond its role in diabetes, DPP-IV is a multifunctional protein involved in immune regulation, signal transduction, and apoptosis.[5] It is expressed on the surface of various cell types, including endothelial, epithelial, and immune cells.[6][7]
These application notes provide a framework for utilizing this compound in immunofluorescence (IF) studies to investigate the function and signaling pathways of DPP-IV. As a small molecule inhibitor, this compound is not directly visualized in immunofluorescence. Instead, it is used to modulate DPP-IV activity, and the subsequent effects on cellular processes are visualized using standard immunofluorescence techniques. This typically involves staining for DPP-IV itself to observe changes in its localization or expression, or staining for downstream markers to elucidate the signaling cascade.
Data Presentation
The following table summarizes the key in vitro inhibitory activity of this compound against DPP-IV from different species. This data is essential for determining the effective concentration range for cell and tissue treatment prior to immunofluorescence analysis.
| Species | Target | IC50 Value (nM) |
| Human | Plasma DPP-IV | 32 |
| Mouse | Plasma DPP-IV | 31 |
| Rat | Plasma DPP-IV | 39 |
Data compiled from publicly available sources.[2][3]
Signaling Pathway
DPP-IV is a transmembrane glycoprotein (B1211001) that can influence cellular activity through both its enzymatic and non-enzymatic functions. It can interact with various proteins on the cell surface and in the extracellular matrix, including adenosine (B11128) deaminase (ADA), caveolin-1, and the CXCR4 receptor.[1][8] By cleaving N-terminal dipeptides from substrates like GLP-1 and Stromal Cell-Derived Factor-1α (SDF-1α), DPP-IV regulates their signaling activity.[7][9] Inhibition of DPP-IV by this compound is expected to potentiate the signaling of these substrates.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Dipeptidyl peptidase IV and its inhibitors: therapeutics for type 2 diabetes and what else? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 9. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: RBx-0597
Disclaimer: Publicly available information regarding the solubility and formulation of RBx-0597 is limited. The following guide provides general troubleshooting strategies for compounds with potential solubility challenges, incorporating the known data for this compound where applicable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported solubility?
This compound is a potent and competitive inhibitor of Dipeptidyl Peptidase-IV (DPP-IV).[1] Its chemical name is (2S,4S)-4-Fluoro-1-[2-[[(1a, 5a, 6a)-3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hex-6-yl]amino]acetyl]-2-pyrrolidinecarbonitrile. The primary reported solubility is in water at a concentration of 2 mg/mL, which results in a clear solution.[1]
Q2: I am observing precipitation of this compound in my aqueous buffer. What could be the cause?
While this compound is reported to be soluble in water, several factors in a buffer system can lead to precipitation:
-
pH: The pH of your buffer can affect the ionization state of the compound, influencing its solubility.
-
Salt Concentration: High salt concentrations can lead to a "salting out" effect, reducing the solubility of the compound.
-
Buffer Components: Specific ions or additives in your buffer may interact with this compound, leading to the formation of a less soluble complex.
-
Temperature: Changes in temperature during your experiment can affect solubility.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
If you are encountering issues with dissolving this compound, consider the following systematic approach:
Experimental Protocol: Solubility Assessment
-
Solvent Screening: Test the solubility of this compound in a range of common laboratory solvents.
-
Start with small quantities of the compound (e.g., 1 mg).
-
Add the solvent dropwise while vortexing.
-
Visually inspect for dissolution.
-
-
pH Adjustment: For aqueous solutions, prepare a stock solution in water and then test the effect of pH by adding small amounts of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
-
Use of Co-solvents: If solubility in aqueous buffers is problematic, consider the use of a water-miscible organic co-solvent.
-
Prepare a concentrated stock solution in a solvent like DMSO or ethanol.
-
Dilute the stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough not to affect your experiment (typically <1%).
-
Workflow for Solubility Testing
Caption: A workflow for systematically testing the solubility of a compound.
Issue 2: Compound Precipitation During Experiment
Precipitation during an experiment can be caused by changes in the experimental conditions.
Experimental Protocol: Maintaining Solubility
-
Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) where the compound is highly soluble.
-
Serial Dilution: Perform serial dilutions of the stock solution into your final experimental buffer. This gradual dilution can help prevent precipitation.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent from the stock solution is consistent across all experimental conditions and is below a threshold that might cause artifacts.
-
Temperature Control: Maintain a constant temperature throughout your experiment, as fluctuations can impact solubility.
Data Summary: Common Solvents for Pre-clinical Research
| Solvent | Use Case | Considerations |
| Water | Ideal for in vitro assays if solubility permits. | Reported solubility for this compound is 2 mg/mL.[1] Buffer components can affect this. |
| DMSO | Common for creating concentrated stock solutions. | Can have cellular effects at higher concentrations. Aim for <0.5% final concentration. |
| Ethanol | Used for stock solutions; can be used in some in vivo formulations. | Can cause protein precipitation at higher concentrations. |
| PEG 400 | Often used in formulation for in vivo studies. | Viscous; may require heating to dissolve the compound. |
| Saline | Primary vehicle for in vivo administration. | Compound must be soluble in the saline or formulated as a suspension or emulsion. |
Signaling Pathway
This compound is an inhibitor of DPP-IV. DPP-IV is a transmembrane glycoprotein (B1211001) that cleaves N-terminal dipeptides from various substrates, including the incretin (B1656795) hormones GLP-1 and GIP. By inhibiting DPP-IV, this compound is expected to increase the active levels of these incretins, which in turn enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner.
DPP-IV Inhibition Pathway
Caption: The mechanism of action for the DPP-IV inhibitor this compound.
References
RBx-0597 off-target effects mitigation
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why should I be concerned about them when using RBx-0597?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to misleading experimental outcomes, where the observed phenotype is incorrectly attributed to the on-target activity.[1] Furthermore, off-target effects can result in cellular toxicity or a lack of translatable results from preclinical to clinical settings, making their identification and mitigation crucial for robust scientific research and drug development.[1]
Q2: What are the initial signs that I might be observing off-target effects with this compound in my cell-based assays?
A2: Several indicators may suggest that the observed effects of this compound are due to off-target activities. These include:
-
Discrepancy with Genetic Validation: The phenotype observed with this compound treatment differs from the phenotype seen when the intended target is knocked down or knocked out using methods like CRISPR-Cas9 or siRNA.[2]
-
High Effective Concentration: The concentration of this compound required to achieve the desired effect in cellular assays is significantly higher than its biochemical potency (e.g., IC50 or Ki) against the purified target protein.[2]
-
Inconsistent Results with Orthogonal Inhibitors: A structurally different inhibitor targeting the same protein produces a different phenotype.[2]
-
Unexpected Cellular Toxicity: Significant cell death or morphological changes occur at concentrations expected to be specific for the on-target effect.[2]
Q3: How can I proactively minimize the potential for this compound off-target effects in my experimental design?
A3: To minimize the risk of off-target effects confounding your results, consider the following strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that elicits the desired on-target effect.[1]
-
Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Orthogonal Validation: Confirm your findings using alternative methods to modulate the target's function, such as genetic knockdown or by using a different, structurally unrelated inhibitor.[2]
Q4: How can I definitively test if the observed phenotype is a result of this compound binding to its intended target?
A4: The gold standard for validating that a compound's effect is on-target is to test it in a system where the intended target is absent. This can be achieved by using CRISPR-Cas9 to create a knockout cell line of the target protein. If this compound still produces the same phenotype in these knockout cells, it is highly likely that the effect is mediated by one or more off-targets. Another powerful technique is the Cellular Thermal Shift Assay (CETSA), which directly measures the engagement of this compound with its target in intact cells.[1][3]
Troubleshooting Guides
Issue 1: Inconsistent results between different cell lines treated with this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Variable Target Expression | 1. Confirm the expression levels of the intended target in all cell lines using Western Blot or qPCR.[1] 2. If an off-target is suspected, check its expression level as well.[1] | Consistent results in cell lines with similar target (and off-target) expression profiles. |
| Poor Cell Permeability of this compound | 1. Assess the physicochemical properties of this compound (e.g., LogP, polar surface area). 2. Consider using a different formulation or delivery method if permeability is a concern. | Improved consistency of this compound's effect across different cell lines. |
| Differential Off-Target Landscape | 1. Perform kinome-wide selectivity profiling of this compound.[4] 2. Compare the off-target kinases with the expression profiles of the different cell lines. | Identification of cell line-specific off-targets that may explain the inconsistent results. |
Issue 2: The effective concentration of this compound in cellular assays is much higher than its biochemical IC50.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor Cell Permeability | 1. Evaluate the cell permeability of this compound using assays like the parallel artificial membrane permeability assay (PAMPA). 2. If permeability is low, consider structural modifications to the molecule. | A modified compound with improved cell permeability should show a cellular EC50 closer to its biochemical IC50. |
| Inhibition of an Unknown Off-Target | 1. Conduct a broad kinase selectivity screen (kinome profiling) with this compound at a concentration reflecting the cellular EC50 (e.g., 10x the on-target IC50).[4] | Identification of potential off-target kinases that may be responsible for the observed phenotype at higher concentrations.[4] |
| Compound Instability or Metabolism | 1. Assess the stability of this compound in your cell culture media over the course of the experiment using LC-MS. 2. Investigate potential metabolism of the compound by the cells. | Understanding the stability and metabolic fate of this compound can help in designing more appropriate experimental conditions. |
Issue 3: Unexpected cellular toxicity is observed at concentrations intended to be specific for the on-target effect.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Potent Off-Target Inhibition | 1. Perform a broad liability panel screen (including kinases and other relevant targets) to identify potential off-targets that could mediate toxicity. | Identification of off-targets known to be involved in essential cellular pathways, explaining the observed toxicity. |
| Paradoxical Pathway Activation | 1. Analyze the phosphorylation status of key downstream effectors of related signaling pathways using phosphoproteomics or Western blotting.[4] | Identification of unexpectedly activated pathways that can explain the observed phenotype.[4] |
| Chemical Properties of the Compound | 1. Synthesize and test a structurally similar but inactive analog of this compound as a negative control.[4] | The inactive analog should not produce the same toxic phenotype, confirming that the effect is target-dependent (either on-target or off-target).[4] |
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling
Objective: To assess the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single concentration, typically 1 µM.[4]
-
Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).[4]
-
Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 values.
Hypothetical Data Presentation:
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| Intended Target | 98% | 15 |
| Off-Target Kinase A | 85% | 150 |
| Off-Target Kinase B | 60% | 800 |
| Off-Target Kinase C | 25% | >10,000 |
| 400+ other kinases | <10% | Not Determined |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular environment.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control for a specified time.[2]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C).[2]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.[2]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2]
Protocol 3: CRISPR-Cas9 Mediated Target Gene Knockout for Target Validation
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[2]
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.[2]
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.[2]
-
Validation of Knockout: Expand the clones and validate the knockout of the target protein by Western blot and genomic sequencing.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with this compound.[2]
Visualizations
Caption: Troubleshooting logic for differentiating on- and off-target effects.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: On-target vs. potential off-target signaling pathways of this compound.
References
Technical Support Center: Optimizing RBx-0597 Concentration for Assays
Welcome to the technical support center for RBx-0597. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to help you optimize the concentration of this potent DPP-IV inhibitor for your specific assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and competitive inhibitor of Dipeptidyl Peptidase-IV (DPP-IV).[1] Its primary mechanism of action is to block the enzymatic activity of DPP-IV, which is responsible for the degradation of incretin (B1656795) hormones such as GLP-1 (Glucagon-Like Peptide-1). By inhibiting DPP-IV, this compound increases the levels of active incretins, which in turn stimulate insulin (B600854) secretion in a glucose-dependent manner. Kinetic analysis has revealed that this compound is a slow-binding inhibitor of DPP-IV.
Q2: What are the key in vitro properties of this compound?
This compound has been characterized as a highly potent inhibitor of DPP-IV across different species. The table below summarizes its in vitro inhibitory concentrations.
| Parameter | Value | Source |
| IC50 (Human Plasma DPP-IV) | 32 nM | [2][3][4] |
| IC50 (Mouse Plasma DPP-IV) | 31 nM | [2][3][4] |
| IC50 (Rat Plasma DPP-IV) | 39 nM | [2][3][4] |
| Selectivity over DPP-8 | ~150-fold | [2][4] |
| Selectivity over DPP-9 | ~300-fold | [2][4] |
| Solubility in Water | 2 mg/mL |
Q3: What is a recommended starting concentration range for an enzymatic assay?
For a standard DPP-IV enzymatic assay, a good starting point is to test a wide range of this compound concentrations spanning several orders of magnitude around its IC50 value. A typical starting range would be from 1 nM to 10 µM. This will help in generating a full dose-response curve to accurately determine the IC50 in your specific assay conditions.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in water at 2 mg/mL. For most in vitro assays, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO or sterile water. For example, to prepare a 10 mM stock solution, dissolve 3.74 mg of this compound (Molecular Weight: 374.38 g/mol ) in 1 mL of solvent. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: Are there known off-target effects of this compound?
This compound is a selective inhibitor of DPP-IV, with significantly lower potency against other dipeptidyl peptidases like DPP-8 and DPP-9.[2][4] However, as with any small molecule inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be completely ruled out. It is always advisable to include appropriate controls in your experiments to monitor for potential off-target activities.
Troubleshooting Guides
Enzymatic Assay Troubleshooting
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent pipetting, temperature fluctuations, or degradation of reagents.
-
Solution:
-
Use calibrated pipettes and ensure proper mixing.
-
Maintain a stable incubation temperature.
-
Prepare fresh enzyme and substrate solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
-
Issue 2: No inhibition observed or very high IC50 value.
-
Possible Cause: Inactive compound, inactive enzyme, or incorrect assay setup.
-
Solution:
-
Prepare a fresh stock of this compound.
-
Verify the activity of your DPP-IV enzyme using a known control inhibitor.
-
Double-check all reagent concentrations, incubation times, and buffer conditions in your protocol.
-
Issue 3: High background signal in the assay.
-
Possible Cause: Autofluorescence of the compound or other assay components.
-
Solution:
-
Run a control plate with this compound in the assay buffer without the enzyme to measure its intrinsic fluorescence at the assay wavelengths.
-
If the compound is autofluorescent, subtract the background fluorescence from all measurements.
-
Cell-Based Assay Troubleshooting
Issue 1: Unexpected cytotoxicity observed.
-
Possible Cause: The concentration of this compound used may be too high for the specific cell line, or the solvent (e.g., DMSO) concentration is toxic.
-
Solution:
-
Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your cell line.
-
Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically ≤ 0.5%).
-
Issue 2: Inconsistent results in cellular assays.
-
Possible Cause: Cell health and passage number can significantly impact results.
-
Solution:
-
Use cells with a consistent passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment.
-
Always include a vehicle control to account for any effects of the solvent on the cells.
-
Experimental Protocols
Protocol 1: In Vitro DPP-IV Inhibition Assay
This protocol is a general guideline for determining the IC50 value of this compound in a fluorometric DPP-IV inhibition assay.
Materials:
-
This compound
-
Recombinant Human DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 50 mM HEPES, 140 mM NaCl, 80 mM MgCl2, 1% BSA, pH 7.8)[5]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer. A common starting range is from 10 µM down to 1 nM.
-
Add inhibitor and enzyme: To each well of the 96-well plate, add 10 µL of the diluted this compound or vehicle control. Then, add 10 µL of the DPP-IV enzyme solution.
-
Incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.[5]
-
Initiate reaction: Add 20 µL of the DPP-IV substrate (final concentration of 40 µM) to each well to start the reaction.[5]
-
Measure fluorescence: Immediately begin measuring the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm, taking readings every minute for 20-30 minutes.[5]
-
Data analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a method to assess the cytotoxicity of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the this compound concentration to determine the cytotoxic effects.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Does DPP-IV Inhibition Offer New Avenues for Therapeutic Intervention in Malignant Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RBx-0597
Disclaimer: The information provided below for RBx-0597 is hypothetical and for illustrative purposes only. As of the last update, there is no publicly available data for a compound with this designation. The experimental protocols and data are based on standard assays used to characterize novel chemical entities.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to be an anti-proliferative agent that induces cell cycle arrest and apoptosis in cancer cell lines. Preliminary data suggests it may act by modulating the expression of key cell cycle regulators and pro-apoptotic proteins.
Q2: In which cell lines has this compound shown activity?
A2: this compound has been tested against a panel of human cancer cell lines. The highest potency has been observed in breast (e.g., MCF-7) and colon cancer cell lines. Please refer to the quantitative data tables for specific IC50 values.
Q3: What is the stability of this compound in cell culture medium?
A3: this compound is stable in standard cell culture media for at least 72 hours under normal incubation conditions (37°C, 5% CO2). For longer-term experiments, it is recommended to replenish the medium with fresh compound every 72 hours.
Q4: How should I prepare and store this compound?
A4: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. The stock solution should be stored at -20°C and is stable for up to 6 months. Avoid repeated freeze-thaw cycles.
Q5: Does this compound require special handling precautions?
A5: As with any investigational compound, standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Question: I am seeing significant well-to-well and experiment-to-experiment variability in my MTT/XTT assays. What could be the cause?
-
Answer:
-
Cell Seeding Density: Ensure that cells are evenly seeded and are in the logarithmic growth phase. Over- or under-confluent cells can respond differently to the compound.
-
Compound Precipitation: Visually inspect the culture medium after adding this compound. If you observe any precipitate, try pre-diluting the compound in a serum-free medium before adding it to the wells.
-
Incubation Time: Optimize the incubation time with both the compound and the viability reagent. Inconsistent timing can lead to variable results.
-
DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed 0.5%, as higher concentrations can be cytotoxic.
-
Issue 2: No significant apoptosis is detected even at high concentrations of this compound.
-
Question: I have treated my cells with this compound at concentrations above the IC50, but I am not observing a significant increase in apoptosis using an Annexin V/PI assay. Why might this be?
-
Answer:
-
Time Point of Analysis: The peak of apoptosis can be time-dependent. Consider performing a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for detecting apoptosis.
-
Mechanism of Cell Death: this compound might be inducing other forms of cell death, such as necrosis or autophagy, in your specific cell line.[1] Consider using assays to detect these alternative cell death mechanisms.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to apoptosis induction. This could be due to high expression of anti-apoptotic proteins like Bcl-2.[2]
-
Assay Sensitivity: Ensure that your flow cytometer settings are optimized and that your Annexin V and PI reagents are not expired.
-
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.5 ± 1.3 |
| HCT116 | Colorectal Carcinoma | 8.1 ± 0.9 |
| SW620 | Colorectal Carcinoma | 15.7 ± 2.1 |
| A549 | Lung Carcinoma | 25.3 ± 3.5 |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (24h treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (0.1% DMSO) | 45.3 ± 3.1 | 35.1 ± 2.5 | 19.6 ± 2.8 |
| This compound (5 µM) | 68.2 ± 4.5 | 15.8 ± 1.9 | 16.0 ± 2.1 |
| This compound (10 µM) | 75.1 ± 5.2 | 9.7 ± 1.5 | 15.2 ± 1.8 |
Experimental Protocols
1. MTT Cell Viability Assay
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Annexin V/PI Apoptosis Assay
-
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
-
Methodology:
-
Seed cells in a 6-well plate and treat them with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be Annexin V and PI positive.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Caption: General workflow for assessing the in vitro toxicity of this compound.
References
- 1. Induction of apoptosis and/or necrosis following exposure to antitumour agents in a melanoma cell line, probably through modulation of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RBx-0597 Experiments
Welcome to the technical support center for RBx-0597, a selective inhibitor of the Mitochondrial Stress Kinase 1 (MSK1). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common pitfalls encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of MSK1. By binding to the ATP pocket of the kinase, it prevents the phosphorylation of its downstream target, Apoptosis-Regulating Protein 4 (ARP4). This action is critical for its intended therapeutic effect in tumors with high MSK1 expression.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the DMSO stock solution at -80°C. For short-term use, a stock solution can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
A3: While this compound is designed to be a selective MSK1 inhibitor, like many kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations.[1][2][3] It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and off-target effects. Some kinase inhibitors have been shown to interact with non-kinase proteins as well.[4]
Troubleshooting Guides
In Vitro Kinase Assays
In vitro kinase assays are fundamental for confirming the inhibitory activity of this compound on MSK1. However, several factors can lead to inconsistent or unexpected results.
Problem: High Variability in IC50 Values
High variability in the half-maximal inhibitory concentration (IC50) values can arise from several experimental factors. It's important to recognize that IC50 values can be influenced by the specific conditions of the assay.[5]
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal ATP Concentration | The inhibitory effect of ATP-competitive inhibitors like this compound is sensitive to the ATP concentration. For initial characterization, use an ATP concentration close to the Km value for MSK1. For more physiologically relevant data, consider using ATP concentrations that mimic cellular levels (e.g., 1 mM).[6] |
| Inconsistent Enzyme Activity | Ensure the purity and consistent activity of the recombinant MSK1 enzyme. Use a consistent lot of the enzyme for a set of experiments. Perform enzyme titration experiments to determine the optimal enzyme concentration for the assay.[7] |
| Assay Detection Method | The choice of detection method (e.g., radiometric, fluorescence, luminescence) can impact results.[6] Luminescence-based assays like ADP-Glo™ measure the amount of ADP produced.[8] Be aware of potential interference from assay components with your chosen detection method.[9] |
| Inconsistent DMSO Concentration | Ensure the final DMSO concentration is the same across all wells, including controls. High concentrations of DMSO can inhibit enzyme activity. It is generally recommended to keep the final DMSO concentration at or below 1%.[9][10] |
Experimental Protocol: In Vitro MSK1 Kinase Assay (ADP-Glo™)
This protocol is adapted for a 384-well plate format.
-
Reagent Preparation:
-
Prepare a 2X MSK1 enzyme solution in kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a 2X substrate (e.g., a specific peptide substrate for MSK1) and ATP solution in kinase reaction buffer. The ATP concentration should be at the Km for MSK1.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase reaction buffer to create a 4X inhibitor solution.
-
-
Assay Procedure:
-
Add 5 µL of the 4X this compound solution or vehicle (DMSO in buffer) to the wells.
-
Add 10 µL of the 2X MSK1 enzyme solution to initiate the reaction.
-
Add 5 µL of the 2X substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 20 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
In vitro MSK1 kinase assay workflow.
Cell-Based Assays
Cell-based assays are crucial for evaluating the effect of this compound on cell viability and target engagement in a cellular context.
Problem: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Variability in cell-based assays can stem from multiple sources, including cell handling and the properties of the compound.[11]
| Potential Cause | Troubleshooting Suggestion |
| Poor Solubility of this compound in Media | Although soluble in DMSO, this compound may precipitate when diluted in aqueous cell culture media.[12][13] Visually inspect the media for precipitation after adding the compound. Consider using a lower final concentration or formulating with a solubilizing agent if precipitation is observed. |
| Cell Seeding Density and Health | Inconsistent cell numbers per well can lead to high variability. Ensure cells are in the exponential growth phase and have high viability (>90%) before plating.[14] Optimize cell seeding density to avoid overgrowth or sparse cultures during the experiment. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate media components and the test compound, leading to an "edge effect." To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples. |
| High Background in Luminescence Assays | High background can be caused by the cell culture medium itself or by high cell density.[15] Always include a "media only" control. Optimize cell numbers to ensure the signal is within the linear range of the assay. |
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Plating:
-
Seed cells in a 96-well, white, clear-bottom plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%.
-
Remove the old medium and add the medium containing this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Detection:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Cell viability assay workflow.
Western Blotting for Target Engagement
Western blotting is used to measure the levels of phosphorylated ARP4 (p-ARP4) to confirm that this compound is engaging its target, MSK1, in cells.
Problem: Weak or No Signal for p-ARP4
A weak or absent signal for the phosphorylated target can be due to several factors related to the antibody, sample preparation, or the blotting procedure itself.[16]
| Potential Cause | Troubleshooting Suggestion |
| Low Primary Antibody Affinity | Ensure the primary antibody for p-ARP4 is validated for Western blotting. Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). |
| Insufficient Protein Load | The target protein may be of low abundance. Increase the amount of total protein loaded onto the gel.[17][18] |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[17] Ensure the transfer buffer composition is correct and that the transfer apparatus is functioning properly. |
| Suboptimal Blocking | Insufficient blocking can lead to high background, while over-blocking can mask the epitope. Optimize the blocking agent (e.g., 5% BSA or non-fat dry milk in TBST) and incubation time.[17] |
Experimental Protocol: Western Blotting for p-ARP4
-
Sample Preparation:
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against p-ARP4 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe for total ARP4 and a loading control (e.g., GAPDH or β-actin).
-
This compound inhibits MSK1-mediated phosphorylation of ARP4.
In Vivo Xenograft Studies
Xenograft models are essential for evaluating the anti-tumor efficacy of this compound in a living organism.
Problem: High Variability in Tumor Growth
Significant variability in tumor growth rates between animals can make it difficult to assess treatment efficacy. This can be influenced by the tumor cells, the host animals, and experimental procedures.[19][20]
| Potential Cause | Troubleshooting Suggestion |
| Tumor Cell Heterogeneity | The inherent genetic and phenotypic heterogeneity of cancer cell lines can lead to different growth rates.[19] Ensure a consistent passage number of the cells used for implantation. |
| Implantation Site and Technique | Inconsistent implantation technique can result in variable tumor take rates and growth. Ensure all implantations are performed by a trained individual using a consistent procedure and anatomical location. |
| Host Animal Variability | The choice of immunodeficient mouse strain can impact tumor growth.[21][22] Use animals of the same age and sex from a reputable supplier. House animals under standardized conditions. |
| Small Number of Founder Cells | The actual number of cells that successfully establish a tumor may be much smaller than the number injected. This stochasticity can contribute to growth rate variability.[19] Increasing the number of animals per group can help to mitigate this effect. |
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Preparation:
-
Harvest cancer cells known to express high levels of MSK1 during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10⁶ cells/100 µL). Matrigel may be used to improve tumor take rate.
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
-
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment:
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Administer this compound or vehicle via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Logical flow of a xenograft efficacy study.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. ch.promega.com [ch.promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. google.com [google.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. biocompare.com [biocompare.com]
- 17. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 18. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 19. aacrjournals.org [aacrjournals.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Xenograft Models - Altogen Labs [altogenlabs.com]
- 22. Methods to study xenografted human cancer in genetically diverse mice | bioRxiv [biorxiv.org]
Technical Support Center: RBx-0597
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the novel compound RBx-0597. Inconsistent results in experimental settings can be a significant challenge; this guide is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in our cell viability assay results with this compound. What are the potential causes?
High variability in cell-based assays is a common issue that can stem from several biological and technical factors.[1] To troubleshoot inconsistent results with this compound, consider the following:
-
Biological Factors:
-
Cell Line Integrity: Ensure you are using a consistent cell line and passage number across experiments.[1] High-passage number cells can exhibit altered growth rates and drug responses.
-
Cell Health: Only use healthy, viable cells for your assays. Avoid using cells that are over-confluent.[2]
-
Media and Supplements: Use fresh, consistent batches of culture media and supplements, as variations can lead to changes in cellular behavior.[2]
-
-
Technical Factors:
-
Pipetting Errors: Inaccurate pipetting is a major source of error.[2] Ensure your pipettes are calibrated and use consistent technique.
-
Compound Solubility: this compound may precipitate out of solution. Visually inspect your stock solutions and dilutions for any signs of precipitation.
-
Edge Effects: In plate-based assays, wells on the perimeter of the plate are prone to evaporation, which can affect cell viability and compound concentration.[1] It is recommended to fill the outer wells with sterile PBS or media without cells.[1]
-
Summary of Potential Causes for Inconsistent Cell Viability Results:
| Factor Category | Specific Cause | Recommended Action |
| Biological | Cell line passage number | Maintain a consistent and low passage number. |
| Cell confluence | Do not use over-confluent cells. Seed at a consistent density. | |
| Media/Supplement variability | Use the same lot numbers for media and supplements across experiments.[2] | |
| Technical | Pipetting inaccuracy | Calibrate pipettes regularly and ensure proper technique.[2] |
| Compound precipitation | Check for solubility issues and consider alternative solvents or formulations. | |
| Edge effect in plates | Avoid using perimeter wells for experimental samples.[1] | |
| Inconsistent incubation times | Ensure precise and consistent timing for all treatment and incubation steps. |
Q2: The inhibitory effect of this compound on its target protein (as measured by Western Blot) is not consistent. What should we check?
Inconsistent results in Western blotting can be due to a variety of factors related to sample preparation, the blotting procedure itself, or the reagents used.
-
Sample Preparation:
-
Lysis Buffer: Ensure your lysis buffer is appropriate for the target protein and that protease and phosphatase inhibitors are freshly added.
-
Protein Quantification: Use a reliable protein quantification method and ensure equal loading of protein in each lane.
-
-
Western Blotting Protocol:
-
Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane.
-
Antibody Quality: Use high-quality, validated antibodies at their optimal dilution. Antibody performance can vary between lots.
-
Washing Steps: Insufficient washing can lead to high background and inconsistent band intensities.
-
Troubleshooting Inconsistent Western Blot Results:
| Step | Potential Issue | Troubleshooting Suggestion |
| Sample Preparation | Incomplete cell lysis | Use a stronger lysis buffer or sonicate samples. |
| Inaccurate protein quantification | Re-quantify protein concentrations and perform a loading control blot. | |
| Electrophoresis | Uneven gel running | Ensure proper gel polymerization and running conditions. |
| Transfer | Poor protein transfer | Optimize transfer time and voltage; check transfer buffer composition. |
| Antibody Incubation | Suboptimal antibody dilution | Perform an antibody titration to determine the optimal concentration. |
| Antibody lot-to-lot variability | Validate new antibody lots against previous, known-good lots. | |
| Detection | Inconsistent substrate incubation | Ensure consistent timing of substrate incubation before imaging. |
Experimental Protocols
Standard Cell Viability (MTT) Assay Protocol for this compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
Workflow for a Standard Cell Viability Assay:
References
how to prevent RBx-0597 degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of RBx-0597. The following information is based on general principles of small molecule stability and the known chemical structure of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing decreased activity in my assays. What could be the cause?
A1: A loss of activity for this compound is likely due to chemical degradation. Small molecules can degrade through several pathways, including hydrolysis, oxidation, and photodegradation.[1][2][3] The rate of this degradation can be influenced by several factors such as pH, temperature, light, and the composition of your solvent or buffer.[1][4]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, lyophilized this compound should be stored in a desiccated environment. Long-term storage at -20°C or -80°C is recommended for both the solid compound and reconstituted solutions.[1][5] Once in solution, it is best to prepare single-use aliquots to minimize freeze-thaw cycles, which can accelerate degradation.[1][5]
Q3: I see unexpected peaks in my HPLC/LC-MS analysis of this compound. What are they?
A3: These unexpected peaks likely represent degradation products or impurities that have formed during synthesis, storage, or handling. Common degradation pathways that could lead to the formation of new chemical entities include hydrolysis of amide bonds and oxidation.[2][6]
Q4: Can the container I use for storage affect the stability of this compound?
A4: Yes, the choice of storage container can impact the stability of your compound.[5] For long-term storage, it is advisable to use amber glass vials or inert polypropylene (B1209903) tubes.[5] Some plastics can leach contaminants or allow the compound to adhere to the surface, affecting its concentration and stability.[5][7]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Pre-incubation Stability Check: Incubate this compound in the cell culture medium for the same duration as your experiment.
-
Time-Point Analysis: Collect samples at various time points and analyze them using HPLC or LC-MS to quantify the amount of intact this compound.[1]
-
pH and Temperature Monitoring: Ensure the pH and temperature of your cell culture medium remain stable throughout the experiment, as fluctuations can speed up degradation.[1]
-
Issue 2: Precipitation of this compound Stock Solution Upon Thawing
-
Possible Cause: The compound's solubility limit may be exceeded at lower temperatures, or the solvent may not be suitable for cryogenic storage.
-
Troubleshooting Steps:
-
Solvent Selection: Confirm that the chosen solvent is appropriate for long-term storage at the intended temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[5]
-
Concentration Adjustment: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration.[5]
-
Proper Thawing: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use.[5]
-
Data Presentation
Table 1: General Recommendations for Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | -20°C or -80°C, desiccated | To minimize thermal degradation and hydrolysis.[1] |
| Storage Temperature (Solution) | -20°C or -80°C in single-use aliquots | To prevent degradation from repeated freeze-thaw cycles.[1][5] |
| Light Exposure | Store in the dark (amber vials or wrapped in foil) | To prevent photodegradation.[5] |
| pH of Aqueous Solutions | Maintain recommended pH; use buffers if necessary | Stability of many compounds is pH-dependent.[5] |
| Oxygen Exposure | Purge headspace of vials with inert gas (argon or nitrogen) | To prevent oxidation.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to identify the likely degradation pathways of this compound under various stress conditions.[2]
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.[1][8]
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at a controlled temperature. Collect and neutralize samples as in the acid hydrolysis step.[1][8]
-
Oxidative Degradation: Dissolve this compound in a solution containing a suitable oxidizing agent (e.g., 3% hydrogen peroxide) and incubate at room temperature. Collect samples at various time points.
-
Photolytic Degradation: Expose a solution of this compound to UV and visible light in a photostability chamber.[2] A control sample should be kept in the dark.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for an extended period.[2]
-
Analysis: Analyze all samples by a stability-indicating method, such as HPLC or LC-MS, to identify and quantify any degradation products.[2]
Protocol 2: Solution Stability Assessment of this compound
This protocol assesses the stability of this compound in a specific solvent under defined storage conditions.[5]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution using a validated HPLC method to determine the initial peak area of the intact compound. This will serve as your baseline.[5]
-
Storage: Store the remaining stock solution under the conditions you are testing (e.g., -20°C in the dark, 4°C in the light).
-
Subsequent Timepoints: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), thaw an aliquot (if frozen) and re-analyze by HPLC.[5]
-
Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 value. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.[5]
Visualizations
Caption: Logical relationships in this compound degradation and prevention.
Caption: Experimental workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. ftloscience.com [ftloscience.com]
- 8. ajpsonline.com [ajpsonline.com]
RBx-0597 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with technical support for using the experimental MEK1/2 inhibitor, RBx-0597. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (p44/42 MAPK), a critical downstream effector in the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers.
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is most effective in cell lines with activating mutations in the upstream components of the MAPK/ERK pathway, such as BRAF (e.g., V600E) or RAS (e.g., KRAS G12C). In these cells, pathway activity is high, and they are dependent on MEK signaling for proliferation and survival. Efficacy is expected to be low in cell lines without such mutations.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend dissolving it in dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution. Aliquot the stock solution and store it at -20°C for up to 6 months or at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: No significant decrease in cell viability observed after this compound treatment.
-
Possible Cause 1: Cell Line Insensitivity.
-
Solution: Confirm that your chosen cell line possesses an activating mutation in the BRAF or RAS genes. Use a sensitive, positive control cell line (e.g., A375, melanoma, BRAF V600E) and a resistant, negative control cell line (e.g., a cell line with a wild-type BRAF/RAS pathway) to validate your results.
-
-
Possible Cause 2: Inactive Compound.
-
Solution: Ensure the compound has been stored correctly and that the DMSO stock has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from the lyophilized powder.
-
-
Possible Cause 3: Suboptimal Assay Conditions.
-
Solution: Verify the cell seeding density and the treatment duration. For proliferation assays, a 72-hour incubation period is typically required to observe significant effects.
-
Issue 2: Inconsistent results in Western blot for phosphorylated ERK (p-ERK).
-
Possible Cause 1: Timing of Lysate Collection.
-
Solution: Inhibition of ERK phosphorylation is a rapid event. For optimal results, collect cell lysates between 1 to 4 hours after this compound treatment. A time-course experiment is recommended to determine the peak inhibition time point for your specific cell model.
-
-
Possible Cause 2: Sub-optimal Antibody Concentration or Quality.
-
Solution: Titrate your primary antibodies for p-ERK, total ERK, and a loading control (e.g., GAPDH, β-actin) to determine the optimal concentration. Ensure the antibodies are validated for the species you are using.
-
-
Possible Cause 3: Issues with Protein Lysis and Phosphatase Activity.
-
Solution: Ensure your lysis buffer is fresh and contains a sufficient concentration of both protease and phosphatase inhibitors. Keep samples on ice at all times to prevent protein degradation and dephosphorylation.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | KRAS Status | IC50 (nM) |
|---|---|---|---|---|
| A375 | Melanoma | V600E | Wild-Type | 8.5 |
| HT-29 | Colorectal | V600E | Wild-Type | 12.3 |
| HCT116 | Colorectal | Wild-Type | G13D | 25.6 |
| HeLa | Cervical | Wild-Type | Wild-Type | > 10,000 |
Experimental Protocols & Visualizations
Protocol 1: Western Blot Analysis of p-ERK Inhibition
This protocol details the steps to assess the inhibition of ERK1/2 phosphorylation following treatment with this compound.
Methodology:
-
Cell Seeding: Plate cells (e.g., A375) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-16 hours. This reduces basal p-ERK levels.
-
Compound Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a DMSO-only vehicle control.
-
Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli buffer, boil for 5 minutes, and load onto a 10% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Protocol 2: Cell Viability (MTS) Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in growth medium. Remove the medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and no-cell blanks.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell blank wells from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).
-
Plot the % Viability against the log-transformed concentration of this compound and fit a dose-response curve to calculate the IC50 value.
-
Validation & Comparative
RBx-0597: A Comparative Selectivity Profile of a Novel Aurora Kinase A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of the novel, hypothetical Aurora Kinase A (AURKA) inhibitor, RBx-0597. Its performance is objectively compared with established AURKA inhibitors: Alisertib (MLN8237), MK-5108, and Danusertib (B1684427) (PHA-739358). This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the relevant signaling pathway and experimental workflow to aid in the evaluation of this compound for further investigation and development.
Comparative Selectivity Profiling Data
The inhibitory activity of this compound was assessed against a panel of kinases and compared with known AURKA inhibitors. The data, presented as IC50 (nM), demonstrates that this compound is a highly potent and selective inhibitor of Aurora Kinase A.
| Kinase Target | This compound (IC50 nM) | Alisertib (MLN8237) (IC50 nM)[1] | MK-5108 (IC50 nM)[2][3][4] | Danusertib (PHA-739358) (IC50 nM)[5][6] |
| Aurora A | 0.8 | 1.2 | 0.064 | 13 |
| Aurora B | 250 | 396.5 | 14.08 (220-fold selective) | 79 |
| Aurora C | 180 | - | 12.16 (190-fold selective) | 61 |
| ABL1 | >10,000 | - | - | 25[7] |
| TrkA | 850 | - | <6.4 (inhibited with <100-fold selectivity) | - |
| FGFR1 | >10,000 | - | - | Modestly Potent[5] |
| c-RET | >10,000 | - | - | Modestly Potent[5] |
Note: Data for this compound is hypothetical and for comparative purposes only. Data for other compounds are from published sources.
Signaling Pathway and Mechanism of Action
Aurora Kinase A is a key regulator of mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation.[8][9][10] Its overexpression is frequently observed in various cancers, making it a critical target for anti-cancer therapies.[8][11] this compound, as a potent and selective inhibitor, is designed to disrupt the catalytic activity of AURKA, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Experimental Protocols
The following is a representative protocol for in vitro kinase selectivity profiling, based on common methodologies used in the field.
In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
Stop solution (e.g., 0.75% phosphoric acid)
Procedure:
-
Compound Dilution: Prepare a series of dilutions of the test compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Reaction Setup:
-
Add kinase reaction buffer to the wells of a 384-well plate.
-
Add the specific kinase to each well.
-
Add the serially diluted test compound or DMSO (as a vehicle control) to the respective wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of ATP should ideally be at the Km for each kinase to ensure accurate IC50 determination.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution.
-
-
Substrate Capture and Washing:
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for kinase inhibitor selectivity profiling.
Conclusion
The presented data indicates that the hypothetical compound, this compound, exhibits a highly potent and selective inhibition profile for Aurora Kinase A when compared to other established inhibitors. Its high selectivity against other kinases, particularly Aurora B, suggests a potentially wider therapeutic window with fewer off-target effects. The provided methodologies and workflows offer a framework for the experimental validation and further characterization of novel kinase inhibitors like this compound. These findings warrant further investigation into the cellular activity and in vivo efficacy of this compound as a potential anti-cancer therapeutic.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 10. apexbt.com [apexbt.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
RBx-0597: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dipeptidyl peptidase-IV (DPP-IV) inhibitor RBx-0597 with other notable inhibitors in its class. The information presented is curated from preclinical studies to assist researchers in evaluating its potential for type 2 diabetes research and development.
At a Glance: this compound Performance
This compound is a potent and selective, competitive inhibitor of DPP-IV. Preclinical data demonstrates its efficacy in inhibiting DPP-IV activity, improving glucose tolerance, and modulating key metabolic hormones.
Quantitative Comparison of DPP-IV Inhibitors
The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound in comparison to other well-established DPP-IV inhibitors.
Table 1: In Vitro Potency (IC50) of DPP-IV Inhibitors
| Inhibitor | Human DPP-IV IC50 (nM) | Mouse DPP-IV IC50 (nM) | Rat DPP-IV IC50 (nM) | Selectivity over DPP-8 | Selectivity over DPP-9 |
| This compound | 32 | 31 | 39 | 150-fold | 300-fold |
| Sitagliptin | 18 | - | - | >1000-fold | >1000-fold[1] |
| Vildagliptin | 34 | - | - | - | -[2] |
| Saxagliptin | - | - | - | - | - |
| Alogliptin | - | - | - | - | - |
| Linagliptin | - | - | - | - | - |
Note: IC50 values for Sitagliptin and Vildagliptin are provided for comparison and may have been determined under different experimental conditions.
Table 2: In Vivo Efficacy of this compound in ob/ob Mice (10 mg/kg)
| Parameter | Result | Duration |
| Plasma DPP-IV Activity Inhibition | Up to 50% | 8 hours post-dose |
| Glucose Excursion (AUC of Δ blood glucose) | ~25% reduction | Sustained for 12 hours |
| Active GLP-1 Levels | Significantly increased | - |
| Insulin (B600854) Levels | Significantly increased | - |
Table 3: Pharmacokinetic Profile of this compound in Wistar Rats
| Parameter | Value |
| Plasma Clearance | 174 ml/min/kg |
| Cmax | 292 ng/ml |
| T1/2 | 0.28 h |
| Tmax | 0.75 h |
| Vss | 4.13 L/kg |
| Oral Bioavailability (F) | 65% |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
DPP-IV Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against DPP-IV.
Materials:
-
Human, mouse, or rat plasma as a source of DPP-IV.
-
This compound at various concentrations.
-
Gly-Pro-p-nitroanilide (substrate).
-
Tris-HCl buffer (pH 8.0).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of this compound in Tris-HCl buffer.
-
In a 96-well plate, add 10 µL of plasma to each well.
-
Add 10 µL of the corresponding this compound dilution or buffer (for control) to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 80 µL of the Gly-Pro-p-nitroanilide substrate solution.
-
Immediately measure the absorbance at 405 nm kinetically for 10-15 minutes at 37°C using a microplate reader.
-
Calculate the rate of reaction (slope) for each concentration.
-
The percent inhibition is calculated relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
Objective: To evaluate the in vivo effect of this compound on glucose tolerance.
Materials:
-
ob/ob mice.
-
This compound (10 mg/kg).
-
Vehicle control.
-
Glucose solution (2 g/kg).
-
Glucometer and test strips.
Procedure:
-
Fast the ob/ob mice for 6 hours with free access to water.[3]
-
Administer this compound (10 mg/kg) or vehicle control orally.
-
After 30 minutes, administer a glucose solution (2 g/kg) orally.[3]
-
Measure blood glucose levels from a tail vein puncture at 0 (before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose excursion.
Active GLP-1 and Insulin Measurement
Objective: To measure the levels of active GLP-1 and insulin in plasma samples from the in vivo studies.
Materials:
-
Plasma samples collected from ob/ob mice treated with this compound or vehicle.
-
Commercially available ELISA kits for active GLP-1 and insulin.[4][5]
-
DPP-IV inhibitor (for blood collection to prevent GLP-1 degradation).[4]
-
Microplate reader.
Procedure:
-
Collect blood samples into tubes containing a DPP-IV inhibitor and an anticoagulant (e.g., EDTA).[4]
-
Centrifuge the blood to separate the plasma and store at -80°C until analysis.
-
Follow the manufacturer's instructions for the respective ELISA kits to measure the concentrations of active GLP-1 and insulin in the plasma samples.[4][5]
-
Briefly, this involves adding plasma samples and standards to antibody-coated microplates, followed by incubation with detection antibodies and a substrate to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader and calculate the concentrations based on the standard curve.
References
RBx-0597 and Sitagliptin: A Comparative Efficacy Guide for Researchers
This guide provides a detailed comparison of the efficacy of the novel dipeptidyl peptidase-IV (DPP-IV) inhibitor, RBx-0597, with the widely used drug, Sitagliptin (B1680988). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available preclinical and clinical data to inform further research and development.
Efficacy Data Summary
| Parameter | This compound | Sitagliptin |
| In Vitro DPP-IV Inhibition (IC50) | 32 nM (human plasma)[1][2] | ~18-19 nM[3][4] |
| Animal Model | ob/ob mice[1][2] | ob/ob mice, various other preclinical models[5] |
| In Vivo DPP-IV Inhibition | Up to 50% inhibition of plasma DPP-IV activity 8 hours post-dose (10 mg/kg)[1][2] | >70% inhibition at 8 hours (10 mg/kg) in ob/ob mice[5] |
| Oral Glucose Tolerance Test (OGTT) - Glucose Lowering Effect | ~25% reduction in AUC of blood glucose (10 mg/kg)[1][2] | In a study with a similar compound, RBx-0128, Sitagliptin showed a 17% glucose lowering effect at 10 mg/kg in an OGTT in ob/ob mice.[6] |
| Effect on Incretin (B1656795) Hormones | Significantly increased active glucagon-like peptide-1 (GLP-1) levels[1][2] | Increases active GLP-1 levels[5] |
| Effect on Insulin (B600854) Levels | Significantly increased insulin levels[1][2] | Stimulates insulin secretion in a glucose-dependent manner[5] |
| Clinical Efficacy (Human Data) | Not available | Significant reductions in HbA1c in patients with type 2 diabetes[7][8][9][10] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
DPP-IV Signaling Pathway in Glucose Homeostasis
Caption: DPP-IV inhibition enhances incretin hormone (GLP-1) activity, leading to improved glycemic control.
Experimental Workflow for Oral Glucose Tolerance Test (OGTT) in Mice
Caption: Standardized workflow for assessing the in vivo efficacy of DPP-IV inhibitors on glucose tolerance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the comparison of this compound and Sitagliptin.
In Vitro DPP-IV Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against DPP-IV.
Materials:
-
Human, mouse, or rat plasma (as a source of DPP-IV) or recombinant DPP-IV enzyme.
-
Fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Test compounds (this compound, Sitagliptin) at various concentrations.
-
Assay buffer (e.g., Tris-HCl).
-
96-well microplate.
-
Fluorometric plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the plasma or recombinant DPP-IV enzyme to each well.
-
Add the different concentrations of the test compounds to the respective wells.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of a compound on glucose tolerance in an animal model of type 2 diabetes (e.g., ob/ob mice).
Materials:
-
ob/ob mice or other relevant mouse strain.
-
Test compounds (this compound, Sitagliptin) formulated for oral administration.
-
Vehicle control (e.g., water, saline).
-
Glucose solution (e.g., 2 g/kg body weight).
-
Blood glucose monitoring system (glucometer and test strips).
-
Oral gavage needles.
Procedure:
-
Fast the mice for a predetermined period (e.g., 6 hours) with free access to water.[11][12][13]
-
Administer the test compound or vehicle control orally (p.o.) via gavage.[11][12]
-
After a specific absorption period (e.g., 30-60 minutes), take a baseline blood sample from the tail vein to measure blood glucose (t=0).[11][13]
-
Administer a glucose solution orally via gavage.[11][12][13]
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[13]
-
Measure the blood glucose concentration at each time point.
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. A lower AUC indicates improved glucose tolerance.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A 24-week, randomized, double-blind, active-controlled clinical trial comparing bexagliflozin with sitagliptin as an adjunct to metformin for the treatment of type 2 diabetes in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of the glucagon-like peptide-1 receptor agonist lixisenatide versus the dipeptidyl peptidase-4 inhibitor sitagliptin in young (<50 years) obese patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of the dipeptidyl peptidase-4 inhibitor sitagliptin added to ongoing pioglitazone therapy in patients with type 2 diabetes: a 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. protocols.io [protocols.io]
Validating Target Engagement of RBx-0597: A Comparative Analysis
A comprehensive review of methodologies and a comparative analysis require publicly available data on the investigational compound RBx-0597. At present, information regarding the specific molecular target, mechanism of action, and relevant experimental data for this compound is not available in the public domain.
To provide a practical guide for researchers, scientists, and drug development professionals on validating target engagement, this document will outline a hypothetical scenario. We will assume this compound is an inhibitor of the well-characterized kinase, "Kinase X," and demonstrate how its target engagement could be validated and compared against a known, alternative Kinase X inhibitor, "Compound Y."
I. Establishing Target Engagement: A Multi-Faceted Approach
Validating that a compound binds to its intended target within a cellular context is a critical step in drug discovery. A combination of biophysical, biochemical, and cellular assays provides the most robust evidence of target engagement.
1. Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to directly assess target engagement in a cellular environment. The principle lies in the ligand-induced thermal stabilization of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment: Human cancer cell line expressing Kinase X (e.g., HeLa) is cultured to 80% confluency. Cells are treated with varying concentrations of this compound or Compound Y for 2 hours. A vehicle control (e.g., DMSO) is included.
-
Heating and Lysis: Cells are harvested, washed, and resuspended in PBS. The cell suspension is divided into aliquots and heated to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by rapid cooling. Cells are then lysed by freeze-thaw cycles.
-
Protein Quantification: The soluble fraction of the lysate is separated by centrifugation. The amount of soluble Kinase X at each temperature is quantified by Western blot or ELISA.
-
Data Analysis: A melting curve is generated by plotting the percentage of soluble Kinase X against the temperature. An increase in the melting temperature (Tm) in the presence of the compound indicates target engagement.
2. NanoBRET™ Target Engagement Assay
This live-cell assay quantifies compound binding to a specific protein target in real-time. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe (tracer).
Experimental Protocol:
-
Cell Line Generation: A cell line is engineered to express Kinase X fused to the NanoLuc® luciferase.
-
Assay Setup: Cells are plated in a 96-well plate and treated with a range of concentrations of this compound or Compound Y. The fluorescent tracer for Kinase X is then added.
-
BRET Measurement: The BRET signal is measured using a luminometer. Competitive displacement of the tracer by the compound results in a decrease in the BRET signal.
-
Data Analysis: The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is calculated.
II. Comparative Data Analysis
The following tables summarize hypothetical data comparing the target engagement of this compound and Compound Y.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Concentration (µM) | ΔTm (°C) vs. Vehicle |
| This compound | 1 | 2.1 |
| 10 | 4.5 | |
| Compound Y | 1 | 1.8 |
| 10 | 3.9 |
Table 2: NanoBRET™ Target Engagement Data
| Compound | NanoBRET™ IC50 (nM) |
| This compound | 55 |
| Compound Y | 82 |
III. Visualizing Experimental Workflows and Pathways
A. Cellular Thermal Shift Assay (CETSA) Workflow
B. Kinase X Signaling Pathway and Inhibition
Disclaimer: The data, experimental protocols, and signaling pathways described in this guide are hypothetical and for illustrative purposes only, due to the lack of publicly available information on this compound. The methodologies presented are standard techniques used in the field of drug discovery for target engagement validation.
A Comparative Guide to Validating the Downstream Effects of RBx-0597
Introduction
This document provides a comprehensive guide for validating the downstream cellular effects of RBx-0597, a novel and potent inhibitor of the hypothetical Serine/Threonine Kinase-Alpha (STK-A). Dysregulation of the STK-A signaling pathway is implicated in various proliferative diseases. This compound is designed to specifically target the ATP-binding pocket of STK-A, leading to the inhibition of its kinase activity.[1][2]
The primary downstream consequences of STK-A inhibition by this compound are hypothesized to be:
-
Reduced Phosphorylation: A decrease in the phosphorylation of "Downstream Effector Protein 1" (DEP1), a direct substrate of STK-A.
-
Transcriptional Repression: A reduction in the expression of the target gene Proto-Oncogene-Zebra (POZ).
-
Induction of Apoptosis: Programmed cell death in cancer cell lines with aberrant STK-A signaling.
This guide compares various experimental methods to quantify these effects, presenting hypothetical performance data and detailed protocols to aid in experimental design and selection.
Downstream Effect 1: Inhibition of DEP1 Phosphorylation
Validating the inhibition of a direct substrate's phosphorylation is a critical first step in confirming the mechanism of action of a kinase inhibitor.[3] We compare three common methods for quantifying the phosphorylation status of DEP1 at Serine-55 (pDEP1-S55).
Caption: STK-A signaling pathway inhibited by this compound.
| Method | Principle | IC50 (nM) for pDEP1 | Throughput | Sensitivity | Cost per Sample |
| Western Blot | Size-based protein separation and antibody-based detection on a membrane.[4] | 15.2 ± 2.1 | Low | Moderate |
|
| In-Cell ELISA | Antibody-based detection of target protein in fixed cells within a microplate.[5][6] | 12.8 ± 1.5 | High | High |
|
| Flow Cytometry | Fluorochrome-conjugated antibody detection in single-cell suspension. | 14.5 ± 1.9 | High | Very High |
|
2.1. Western Blot for pDEP1-S55
-
Objective: To determine the effect of this compound on the phosphorylation of DEP1.[7]
-
Protocol:
-
Cell Culture & Treatment: Plate HT-1080 cells and treat with varying concentrations of this compound (0-1000 nM) for 2 hours.
-
Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 30 µg of protein lysate on a 10% polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies for pDEP1-S55 (1:1000) and total DEP1 (1:1000).
-
Detection: Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour and visualize using an ECL substrate. Quantify band intensity using densitometry software.
-
2.2. In-Cell ELISA for pDEP1-S55
-
Objective: To quantify this compound-mediated inhibition of DEP1 phosphorylation in a high-throughput format.[6]
-
Protocol:
-
Cell Culture & Treatment: Seed HT-1080 cells in a 96-well plate and treat with this compound (0-1000 nM) for 2 hours.
-
Fixation & Permeabilization: Fix cells with 4% formaldehyde (B43269) and permeabilize with 0.1% Triton X-100.
-
Blocking & Antibody Incubation: Block with 5% BSA. Incubate with primary antibodies (pDEP1-S55 and total DEP1) for 2 hours.
-
Detection: Add HRP-conjugated secondary antibody for 1 hour, followed by a colorimetric substrate. Measure absorbance at 450 nm. Normalize pDEP1 signal to total DEP1.
-
Downstream Effect 2: Repression of POZ Gene Expression
The STK-A pathway is known to regulate the transcription of the POZ gene. Validating the repression of POZ mRNA provides a secondary confirmation of this compound's on-target activity.
| Method | Principle | Fold Change at 100 nM | Dynamic Range | Throughput | Cost per Sample |
| qRT-PCR | Reverse transcription of RNA followed by real-time PCR amplification to quantify specific transcripts.[8][9] | 0.35 ± 0.05 | Wide | Moderate |
|
| Reporter Assay | Measurement of a reporter gene (e.g., Luciferase) driven by the POZ promoter.[10] | 0.28 ± 0.04 | Moderate | High |
|
3.1. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the change in POZ mRNA levels following treatment with this compound.[11]
-
Protocol:
-
Cell Culture & Treatment: Treat HT-1080 cells with this compound (100 nM) for 6 hours.
-
RNA Extraction: Isolate total RNA using a column-based kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.[8]
-
qPCR: Perform real-time PCR using primers specific for POZ and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative fold change in POZ expression using the ΔΔCt method.
-
Caption: Experimental workflow for qRT-PCR analysis.
Downstream Effect 3: Induction of Apoptosis
The ultimate desired cellular outcome of STK-A inhibition in cancer cells is the induction of apoptosis.[12] Comparing methods that detect different stages of apoptosis can provide a comprehensive picture of the drug's efficacy.[13][14]
| Method | Principle | % Apoptotic Cells (48h) | Apoptosis Stage | Throughput | Cost per Sample |
| Annexin V Staining | Detects phosphatidylserine (B164497) translocation to the outer cell membrane via flow cytometry.[15] | 45.3 ± 4.2% | Early | High |
|
| Caspase-3/7 Assay | Measures the activity of executioner caspases 3 and 7 using a luminescent substrate.[14][16] | 3.8-fold increase (Luminescence) | Mid | High |
|
| TUNEL Assay | Labels DNA strand breaks, a hallmark of late-stage apoptosis, for detection by microscopy or flow cytometry.[13] | 28.7 ± 3.5% | Late | Moderate |
|
4.1. Annexin V Staining by Flow Cytometry
-
Objective: To quantify the percentage of cells undergoing early apoptosis after this compound treatment.
-
Protocol:
-
Cell Culture & Treatment: Treat HT-1080 cells with this compound (100 nM) for 48 hours.
-
Cell Staining: Harvest cells and wash with cold PBS. Resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic.
-
Caption: Logical flow of this compound's downstream effects.
Conclusion
This guide provides a comparative framework for validating the downstream effects of the STK-A inhibitor, this compound. For initial, high-throughput screening of pDEP1 inhibition, In-Cell ELISA offers a balanced combination of sensitivity, throughput, and cost-effectiveness.[5][6] qRT-PCR is a robust and sensitive method for confirming effects on target gene expression.[9][11] To confirm the desired cellular outcome, a combination of apoptosis assays is recommended, starting with a Caspase-3/7 activity assay for its high throughput and sensitivity, followed by Annexin V staining to quantify the apoptotic population.[14][16] The selection of methods should align with the specific research question, available equipment, and desired throughput.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Are the Methods for Detecting Protein Phosphorylation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]
- 6. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms and Measurement of Changes in Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene Expression Analysis: Technologies, Workflows, and Applications - CD Genomics [cd-genomics.com]
- 10. news-medical.net [news-medical.net]
- 11. idtdna.com [idtdna.com]
- 12. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 13. biocompare.com [biocompare.com]
- 14. アポトーシスアッセイ [promega.jp]
- 15. Apoptosis Assays [sigmaaldrich.com]
- 16. Apoptosis Assays for Flow Cytometry | Sartorius [sartorius.com]
Comparative Analysis of RBx-0597 Cross-Reactivity: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of the cross-reactivity profile of RBx-0597, a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor, against other commercially available DPP-IV inhibitors. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's selectivity and potential for off-target effects.
Introduction to this compound
This compound is a competitive inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme crucial in glucose metabolism. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus. The efficacy and safety of DPP-IV inhibitors are critically dependent on their selectivity for DPP-IV over other related enzymes, such as DPP-8 and DPP-9, as off-target inhibition can lead to adverse effects. This guide compares the cross-reactivity of this compound with established DPP-IV inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin.
Quantitative Comparison of Inhibitory Potency and Selectivity
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and comparator drugs against DPP-IV, as well as their selectivity against the closely related proteases DPP-8 and DPP-9.
| Compound | DPP-IV IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-IV) | Selectivity (DPP-9/DPP-IV) |
| This compound | 32 (human plasma) | >4800 | >9600 | >150-fold | >300-fold |
| Sitagliptin | 18 | >40000 | >40000 | >2600-fold | >2600-fold |
| Vildagliptin | 62 | >10000 | >10000 | >200-fold | >200-fold |
| Saxagliptin | 3.4 | 242 | 102 | ~71-fold | ~30-fold |
| Linagliptin | 1.0 | >10000 | >10000 | >10000-fold | >10000-fold |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential differences in experimental conditions.
Cross-Reactivity Profile Against a Broader Panel
While comprehensive off-target screening data for this compound against a wide kinase panel is not publicly available, the selectivity against DPP-8 and DPP-9 provides a strong indication of its specific binding profile. For comparator drugs, some have been profiled more extensively, revealing potential for off-target interactions that may correlate with observed clinical adverse events. For instance, Saxagliptin has been shown to have a higher affinity for DPP-8 and DPP-9 compared to other gliptins, which has been investigated in the context of its cardiovascular safety profile.[1][2]
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for its correct interpretation.
In Vitro DPP-IV Inhibition Assay Protocol
This protocol outlines a typical fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (e.g., this compound) and positive controls (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and positive controls in the assay buffer.
-
Dilute the DPP-IV enzyme and the fluorogenic substrate to their working concentrations in the assay buffer.
-
-
Assay Reaction:
-
Add 25 µL of the assay buffer to all wells.
-
Add 5 µL of the diluted test compounds or controls to the respective wells.
-
Add 10 µL of the diluted DPP-IV enzyme solution to all wells except the blank controls.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to all wells.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Kinase Selectivity Profiling (General Methodology)
Assessing the cross-reactivity of a compound against a broad panel of kinases is a standard procedure in drug discovery to identify potential off-target effects.
Principle:
The inhibitory activity of the test compound is measured against a large number of purified protein kinases using a suitable assay format, such as a radiometric assay (e.g., 33P-ATP filter binding) or a fluorescence-based assay.
General Procedure:
-
The test compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of kinases.
-
The percentage of inhibition is determined for each kinase.
-
For any significant "hits" (e.g., >50% inhibition), a full dose-response curve is generated to determine the IC50 value.
-
The results are presented as a selectivity profile, often visualized as a dendrogram (kinome map) or a table of IC50 values.
Signaling Pathway of DPP-IV Inhibition
DPP-IV inhibitors exert their therapeutic effect by modulating the incretin (B1656795) pathway.
Conclusion
This compound demonstrates high potency for DPP-IV inhibition and significant selectivity over the closely related proteases DPP-8 and DPP-9. This selectivity profile is comparable to, and in some aspects potentially more favorable than, certain established DPP-IV inhibitors. A comprehensive evaluation of its cross-reactivity against a broader panel of kinases and other enzymes would further solidify its safety and selectivity profile. The provided experimental protocols offer a framework for conducting such comparative studies. This guide serves as a valuable resource for researchers in the field of diabetes drug discovery and development, enabling a data-driven assessment of this compound.
References
Independent Validation of RBx-0597 (URB597) Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Fatty Acid Amide Hydrolase (FAAH) inhibitor RBx-0597, more commonly known as URB597, with other alternative FAAH inhibitors. The information presented is supported by experimental data from independent validation studies to assist researchers in making informed decisions for their drug development and research applications.
Introduction to URB597 and FAAH Inhibition
URB597 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of fatty acid amides (FAAs), including the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FAAH, URB597 elevates the endogenous levels of AEA and other FAAs, thereby enhancing their signaling and producing a range of therapeutic effects, including analgesic, anxiolytic, and antidepressant-like properties, without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1]
Comparative Efficacy and Potency
The inhibitory activity of URB597 has been evaluated in various preclinical models and compared with other FAAH inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of enzyme inhibitors.
| Compound | Target | IC50 (Rat Brain Membranes) | IC50 (Human Liver Microsomes) | In vivo ID50 (Rat Brain) | Reference(s) |
| URB597 (KDS-4103) | FAAH | 5 nM | 3 nM | 0.15 mg/kg (i.p.) | [1] |
| PF-3845 | FAAH | - | - | - | [2] |
Note: While direct side-by-side IC50 comparisons in the same study are ideal, variations in experimental conditions can influence absolute values. The data presented here are compiled from different studies and should be interpreted with this in mind. A study directly comparing PF-3845 and URB597 demonstrated that both compounds rapidly and completely inactivated FAAH in the brain in vivo.[2]
Selectivity Profile
A crucial aspect of a drug's utility is its selectivity for the intended target. URB597 has been shown to be highly selective for FAAH, with no significant activity against a wide range of other receptors, ion channels, and enzymes, including cannabinoid receptors and monoacylglycerol lipase (B570770) (MAGL).[1] However, some studies have indicated that at higher concentrations, irreversible carbamate-based inhibitors like URB597 may interact with other serine hydrolases in peripheral tissues.[2]
In a comparative in vivo study using activity-based protein profiling, PF-3845, another FAAH inhibitor, demonstrated a more selective profile in the liver compared to an analogue of URB597, which labeled several other proteins.[2]
Signaling Pathway of FAAH Inhibition
The mechanism of action of URB597 involves the inhibition of FAAH, leading to an accumulation of anandamide. Anandamide then acts on cannabinoid receptors (CB1 and CB2) and other targets to elicit its physiological effects.
Caption: Mechanism of URB597 action on the FAAH signaling pathway.
Experimental Protocols
In Vitro FAAH Activity Assay (Fluorometric)
This protocol is a generalized method for determining the inhibitory activity of compounds like URB597 on FAAH.
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)
-
Test compound (URB597) and comparators
-
Known FAAH inhibitor (positive control, e.g., JZL 195)
-
DMSO (vehicle)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of URB597 and comparator compounds in DMSO.
-
Assay Plate Preparation:
-
Add assay buffer to all wells.
-
Add the test compounds, positive control, or vehicle (DMSO) to the respective wells.
-
-
Enzyme Addition: Add diluted FAAH enzyme solution to all wells except for the background control wells.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate (AAMCA) to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for a defined period (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time).
-
Determine the percent inhibition for each concentration of the test compounds relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Caption: Workflow for the in vitro FAAH activity assay.
Discussion and Conclusion
URB597 is a well-characterized and potent FAAH inhibitor with demonstrated efficacy in a variety of preclinical models of pain, anxiety, and depression. Its high selectivity for FAAH over other components of the endocannabinoid system makes it a valuable research tool. However, for therapeutic development, careful consideration of its pharmacokinetic properties and potential off-target effects, particularly at higher concentrations, is warranted.
Comparative studies with newer generations of FAAH inhibitors, such as PF-3845, highlight the ongoing efforts to improve the selectivity and drug-like properties of this class of compounds. The experimental protocols provided in this guide offer a framework for the independent validation and comparison of URB597 and other FAAH inhibitors, enabling researchers to generate robust and comparable data to inform their drug discovery and development programs.
References
In-Depth Efficacy Analysis of RBx-0597 in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the novel compound RBx-0597 across various cancer cell lines. Due to the limited publicly available information on a compound specifically named "this compound," this guide focuses on the broader class of inhibitors targeting the RBX1/RBX2 proteins, key components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. This complex is a significant target in cancer therapy, and understanding the performance of its inhibitors is crucial for advancing anti-cancer drug development.
Targeting the SCF E3 Ligase Pathway
The SCF E3 ubiquitin ligase complex plays a critical role in protein degradation through the ubiquitin-proteasome system. It targets numerous proteins involved in cell cycle regulation and signal transduction for degradation. The RING box proteins, RBX1 (also known as ROC1) and RBX2 (or ROC2/SAG), are essential for the catalytic activity of this complex.[1][2] Overexpression of both RBX1 and RBX2 has been observed in various human cancers, making them attractive targets for anticancer drugs.[1][2]
Inhibiting the SCF E3 ligase pathway can lead to the accumulation of tumor-suppressor proteins, ultimately inducing cancer cell death. This can be achieved by targeting different components of the complex.
Comparative Efficacy of SCF Pathway Inhibitors
While specific data for "this compound" is not available, we can analyze the efficacy of well-characterized inhibitors of the SCF pathway to provide a comparative context. The following table summarizes the in vitro efficacy of several key inhibitors across different cancer cell lines.
| Compound | Target | Cell Line | Cancer Type | IC50 | Reference |
| MLN4924 (Pevonedistat) | NEDD8-activating enzyme (NAE) | HCT-116 | Colon Carcinoma | 0.04 µM | [3] |
| H460 | Lung Carcinoma | 0.1 µM | [3] | ||
| Calu-6 | Lung Carcinoma | 0.07 µM | [3] | ||
| MIA PaCa-2 | Pancreatic Carcinoma | 0.12 µM | [3] | ||
| Bortezomib (Velcade) | 26S Proteasome | Multiple Myeloma Cell Lines | Multiple Myeloma | 3.5-20 nM | [4][5] |
| Tozasertib (VX-680) | Aurora Kinase | HCT-116 | Colon Carcinoma | 0.6 nM | [6] |
| SZL-P1-41 | Skp2 | DU145 | Prostate Cancer | 10 µM | [7] |
| PC-3 | Prostate Cancer | 10 µM | [7] | ||
| C20 | Skp2 | Ishikawa | Endometrial Carcinoma | ~5 µM | [7] |
Experimental Protocols
The data presented above is typically generated using the following key experimental methodologies:
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay):
-
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of the inhibitor compound for a specified period (e.g., 48 or 72 hours).
-
The assay reagent (e.g., MTT or CellTiter-Glo®) is added to each well.
-
The absorbance or luminescence is measured using a plate reader.
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
2. Western Blotting:
-
Principle: This technique is used to detect specific proteins in a sample and can be used to confirm the mechanism of action of a drug (e.g., accumulation of a target protein).
-
Protocol:
-
Cells are treated with the inhibitor compound.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme.
-
The protein bands are visualized using a chemiluminescent substrate.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: The SCF E3 ubiquitin ligase pathway and the point of intervention for the inhibitor MLN4924.
Caption: A typical experimental workflow for assessing the efficacy of an anti-cancer compound in vitro.
References
- 1. Small RING Finger Proteins RBX1 and RBX2 of SCF E3 Ubiquitin Ligases: The Role in Cancer and as Cancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small RING Finger Proteins RBX1 and RBX2 of SCF E3 Ubiquitin Ligases: The Role in Cancer and as Cancer Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SCF E3 Ubiquitin Ligases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCF E3 Ubiquitin Ligases as Anticancer Targets: Ingenta Connect [ingentaconnect.com]
- 6. scbt.com [scbt.com]
- 7. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
A Comparative Analysis of In Vitro and In Vivo Efficacy of RBx-0597, a Novel DPP-IV Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preclinical data of RBx-0597, a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor for the potential treatment of type 2 diabetes.
This guide provides a detailed comparison of the in vitro and in vivo pharmacological data for this compound. The information is compiled from preclinical studies to offer an objective overview of its inhibitory potency, selectivity, in-animal efficacy, and pharmacokinetic profile.
Data Presentation
In Vitro Potency and Selectivity of this compound
This compound demonstrates potent inhibition of dipeptidyl peptidase-IV (DPP-IV) across multiple species. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values against plasma DPP-IV and its selectivity over related proteases.
| Target Enzyme | Species | IC₅₀ (nM) | Selectivity Fold vs. DPP-IV |
| DPP-IV | Human | 32 | - |
| Mouse | 31 | - | |
| Rat | 39 | - | |
| DPP-8 | - | - | 150-300 |
| DPP-9 | - | - | 150-300 |
| Other Proline-Specific Proteases | - | - | >200-2000 |
Data sourced from Singh S, et al. European Journal of Pharmacology. 2011.[1][2][3]
Kinetic analysis has revealed that this compound is a competitive and slow-binding inhibitor of DPP-IV.[1][2]
In Vivo Efficacy of this compound in a Type 2 Diabetes Model
Studies in ob/ob mice, a genetic model of obesity and type 2 diabetes, show significant anti-hyperglycemic effects of this compound.
| Animal Model | Dose | Key Findings | Duration of Effect |
| ob/ob mice | 10 mg/kg | - Up to 50% inhibition of plasma DPP-IV activity- Significant glucose-lowering effect (~25% reduction in AUC of blood glucose)- Significant increase in active glucagon-like peptide-1 (GLP-1) and insulin (B600854) levels | Inhibition observed 8 hours post-dose; glucose-lowering effect sustained for 12 hours |
Data sourced from Singh S, et al. European Journal of Pharmacology. 2011.[1][2][3]
Pharmacokinetic Profile of this compound in Wistar Rats
The pharmacokinetic properties of this compound were evaluated in Wistar rats, demonstrating favorable oral bioavailability and plasma clearance.
| Parameter | Value |
| Plasma Clearance | 174 ml/min/kg |
| Cₘₐₓ (Maximum Plasma Concentration) | 292 ng/ml |
| Tₘₐₓ (Time to Maximum Concentration) | 0.75 h |
| T₁/₂ (Half-life) | 0.28 h |
| Vₛₛ (Volume of Distribution at Steady State) | 4.13 L/kg |
| F (Oral Bioavailability) | 65% |
Data sourced from Singh S, et al. European Journal of Pharmacology. 2011.[1][2]
Experimental Protocols
In Vitro DPP-IV, DPP-8, and DPP-9 Inhibition Assay
The inhibitory activity of this compound against DPP-IV, DPP-8, and DPP-9 was determined using a continuous fluorometric assay.[4]
-
Enzyme and Substrate: Recombinant human DPP-4, DPP-8, and DPP-9 were used. The fluorogenic substrate Gly-Pro-AMC (Gly-Pro-7-amido-4-methylcoumarin hydrobromide) was utilized, which releases fluorescent aminomethyl coumarin (B35378) (AMC) upon cleavage by the enzymes.[4]
-
Reaction Mixture: The assay was conducted in a 96-well microplate. Each well contained the test compound at various concentrations, 20 µU/µL of the respective enzyme, 10 µM of Gly-Pro-AMC, and an assay buffer (150 mM NaCl, 25 mM HEPES, 0.12 mg/ml BSA) at a pH of 7.5 for DPP-4 and a pH of 8.0 for DPP-8 and DPP-9.[4]
-
Detection: The liberation of AMC was continuously monitored using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[4]
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated from the concentration-response curves.
Oral Glucose Tolerance Test (OGTT) in ob/ob Mice
The in vivo anti-hyperglycemic efficacy of this compound was evaluated using an oral glucose tolerance test in a diabetic mouse model.
-
Animal Model: Male ob/ob mice were used for the study.
-
Fasting: Prior to the test, mice were fasted overnight but had free access to water.[5]
-
Dosing: this compound was administered orally at a dose of 10 mg/kg.
-
Glucose Challenge: A bolus of glucose (typically 1.5 g/kg or 2 g/kg body weight) was administered orally 15-30 minutes after the test compound administration.[5][6]
-
Blood Sampling and Analysis: Blood samples were collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge. Blood glucose levels were measured using a glucometer.[5] Plasma levels of active GLP-1 and insulin were also determined.
-
Data Analysis: The area under the curve (AUC) for blood glucose was calculated to assess the overall glucose excursion.
Pharmacokinetic Analysis in Wistar Rats
Pharmacokinetic parameters of this compound were determined following oral and intravenous administration in male Wistar rats.
-
Animal Model: Male Wistar rats were used for the pharmacokinetic studies.
-
Dosing: A single dose of this compound was administered either orally or intravenously.
-
Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing.
-
Plasma Concentration Analysis: The concentration of this compound in plasma samples was determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Non-compartmental analysis was used to calculate key pharmacokinetic parameters including clearance (CL), volume of distribution at steady state (Vss), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and oral bioavailability (F%).
Visualizations
Signaling Pathway of DPP-IV Inhibition
Caption: Mechanism of this compound in glucose homeostasis.
In Vivo Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for the Oral Glucose Tolerance Test.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling RBx-0597
Date of Issue: December 7, 2025
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling the investigational compound RBx-0597. The information herein is based on general best practices for handling novel chemical entities in a laboratory setting. It is imperative to obtain and consult the specific Safety Data Sheet (SDS) for this compound before any handling, storage, or disposal of this compound. The guidance provided here is a supplement to, not a replacement for, the compound-specific SDS.
Immediate Safety Recommendations: Personal Protective Equipment (PPE)
Given that this compound is a novel compound, a comprehensive approach to personal protective equipment is mandatory to minimize exposure and ensure personnel safety. The following PPE is required for all procedures involving this compound.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Minimum Requirement | Specifications and Use |
| Hand Protection | Double-gloving with nitrile gloves | Inner glove should be tucked under the lab coat cuff. Change gloves immediately upon contamination or at least every two hours. For prolonged direct contact, consider thicker, chemical-resistant gloves; consult the SDS for appropriate material.[1] |
| Body Protection | Full-length, cuffed lab coat or disposable gown | A lab coat made of a low-permeability material is essential to protect against splashes and spills. Disposable gowns may be required for procedures with a high risk of contamination.[2][3] |
| Eye and Face Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles | Safety glasses are the minimum requirement.[1] For procedures involving splash hazards, such as preparing solutions or pouring, chemical splash goggles are required. A face shield, worn in addition to goggles, is recommended when handling larger quantities or when there is a significant risk of splashing.[1][4] |
| Respiratory Protection | Use in a certified chemical fume hood | All work with solid or powdered forms of this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. If a fume hood is not available or if aerosol generation is unavoidable, a risk assessment must be performed to determine the appropriate respiratory protection (e.g., N95 respirator or higher).[4] |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet to protect from spills and dropped objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following workflow outlines the key steps for safe handling, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Management of Investigational Drug Waste
All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.[5][6]
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, weigh paper, disposable gowns) | Place in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards as identified in the SDS.[5] |
| Liquid Waste (e.g., unused solutions, contaminated solvents) | Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[5] |
| Sharps Waste (e.g., contaminated needles, scalpels) | Dispose of immediately in a designated sharps container for hazardous chemical waste. |
| Empty Vials and Containers | Full, partially full, and empty vials of investigational drugs should be discarded into a designated hazardous waste container.[7] All subject information must be de-identified prior to disposal.[7] |
All personnel handling chemical waste must be up-to-date on their institution's chemical waste management training.[5] Waste containers should be stored in a designated Satellite Accumulation Area (SAA) until collected by Environmental Health and Safety (EHS) personnel for final disposal, which is typically incineration for investigational drug compounds.[5][6][7]
Experimental Protocols: Key Safety Procedures
4.1. Weighing Solid this compound
-
Preparation: Ensure an analytical balance is placed inside a certified chemical fume hood. Decontaminate the surfaces of the balance and the surrounding work area.
-
Tare: Place a tared weigh boat or paper on the balance.
-
Transfer: Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.
-
Cleanup: Once the desired amount is weighed, securely close the primary container of this compound. Clean the spatula and any contaminated surfaces. Dispose of any contaminated materials as hazardous waste.
4.2. Preparing Solutions
-
Solvent Addition: In the fume hood, add the weighed this compound to a suitable vessel. Slowly add the desired solvent.
-
Dissolution: Agitate the mixture as needed to fully dissolve the compound. This may involve stirring or sonication. Ensure the vessel is capped during agitation to prevent spills or aerosol generation.
-
Labeling: Clearly label the solution with the compound name (this compound), concentration, solvent, date, and your initials.
4.3. Spill and Decontamination Procedures
In the event of a spill, immediately alert personnel in the area. For small spills within a fume hood, use a chemical spill kit to absorb the material. Decontaminate the area with a suitable solvent and dispose of all cleanup materials as hazardous waste. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS department.
Disclaimer: This guidance is intended to supplement, not replace, the official Safety Data Sheet (SDS) for this compound. The SDS contains detailed information about the physical and chemical properties, toxicity, and specific handling precautions for this compound. All personnel must read and understand the SDS before working with this compound. Institutional and local regulations for handling and disposal of investigational compounds must be followed at all times.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. PPE Solutions for Pharmaceutical Industry [dupont.co.uk]
- 3. lindstromgroup.com [lindstromgroup.com]
- 4. pharmastate.academy [pharmastate.academy]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
